molecular formula C9H8IN B1263787 Isoquinoline hydroiodide

Isoquinoline hydroiodide

Cat. No.: B1263787
M. Wt: 257.07 g/mol
InChI Key: GHESMRYCQSFSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline hydroiodide is an organic salt derived from isoquinoline, a versatile heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This structure makes it a valuable scaffold in chemical synthesis and biomedical research. Researchers are interested in isoquinoline derivatives for their broad spectrum of biological activities. In pharmacology, numerous isoquinoline alkaloids and their synthetic analogs are investigated for their potential therapeutic effects. These include significant antitumor, antibacterial, anti-inflammatory, and neuroprotective activities. Some derivatives have shown cardioprotective effects and are studied as potential vasodilators or antihypertensive agents. The mechanism of action for these effects is diverse and often complex; for instance, some derivatives have been shown to produce vasorelaxation by modulating calcium homeostasis in smooth muscle cells, involving the inhibition of Ca2+ influx through voltage-gated channels and the regulation of calcium release from the sarcoplasmic reticulum. Beyond biomedical applications, isoquinoline and its derivatives serve as key building blocks in material science. They are used in the synthesis of dyes, pigments, and advanced materials, including conductive polymers and metal-organic frameworks (MOFs) for gas storage and catalysis. The compound is also utilized as a solvent and corrosion inhibitor in industrial processes. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

isoquinoline;hydroiodide

InChI

InChI=1S/C9H7N.HI/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H

InChI Key

GHESMRYCQSFSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC=CC2=C1.I

Pictograms

Irritant

Synonyms

isoquinoline
isoquinoline conjugate acid
isoquinoline hydrobromide
isoquinoline hydrochloride
isoquinoline hydroiodide
isoquinoline sulfate (1:1)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structural Architecture & Synthesis of Isoquinoline Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

Isoquinoline hydroiodide (Isoquinolin-2-ium iodide) is the salt formed by the protonation of the isoquinoline nitrogen by hydroiodic acid. While often overshadowed by its hydrochloride counterpart in traditional organic synthesis, this compound has gained renewed critical importance in next-generation photovoltaics (perovskite solar cells) and corrosion inhibition . Its large, planar aromatic cation acts as a hydrophobic spacer in 2D perovskite lattices, stabilizing the crystal structure against moisture.

This guide provides a definitive technical breakdown of its crystallographic architecture, a self-validating synthesis protocol, and the spectroscopic markers required for purity verification.

Part 1: Molecular Architecture & Crystallography

The Fundamental Unit

The structure of this compound is not merely a loose association of ions; it is defined by a specific proton-transfer event that alters the electronic landscape of the aromatic ring.

  • Cation: The isoquinolinium cation (

    
    ) is planar. The protonation occurs at the N-2 position . This disrupts the lone pair availability, increasing the positive charge density distributed across the pyridinium ring (C1-N2-C3).
    
  • Anion: The iodide ion (

    
    ) acts as a soft, polarizable counter-ion.
    
  • Interaction: The primary lattice-stabilizing force is the Charge-Assisted Hydrogen Bond (

    
    ).
    
Solid-State Packing (Lattice Logic)

Unlike spherical ions (e.g., NaCl), the planar nature of the isoquinolinium cation dictates anisotropic packing.

  • 
     Stacking:  The aromatic rings stack in offset parallel layers to maximize orbital overlap while minimizing repulsion.
    
  • Anion Channels: Iodide ions typically occupy the channels between these aromatic stacks, bridging them via electrostatic interactions.

  • Crystal System: Analogous isoquinolinium salts typically crystallize in Monoclinic or Triclinic space groups (e.g.,

    
    ), driven by the need to accommodate the directional H-bond.
    
Structural Logic Diagram

The following diagram illustrates the causality between the molecular features and the resulting bulk properties.

IsoquinolineStructure cluster_molecular Molecular Level cluster_lattice Crystal Lattice Level Isoquinoline Isoquinoline (Neutral) Protonation Protonation at N-2 Isoquinoline->Protonation HI Hydroiodic Acid HI->Protonation Cation Isoquinolinium Cation (Planar, Aromatic) Protonation->Cation HBond N-H...I Hydrogen Bond (Directional Anchor) Cation->HBond Electrostatics PiStack Pi-Pi Stacking (Layered Architecture) Cation->PiStack Van der Waals Lattice Stable Crystal Lattice (High Melting Point) HBond->Lattice PiStack->Lattice

Figure 1: Structural hierarchy of this compound, detailing the transition from molecular protonation to lattice stabilization.

Part 2: Synthesis & Purification Protocol

Expertise Note: The reaction of isoquinoline with HI is exothermic. The primary challenge is not the formation of the salt, but preventing the oxidation of Iodide (


) to Iodine (

), which turns the product yellow/brown. All steps should be performed under low light or in amber glassware.
Materials
  • Isoquinoline: >97% purity (Distill if yellow/impure).

  • Hydroiodic Acid (HI): 57% aqueous solution (stabilized) OR 47% in water.

  • Solvent: Ethanol (Absolute) and Diethyl Ether (Anhydrous).

  • Stabilizer: Hypophosphorous acid (trace, optional to prevent oxidation).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Solvation Dissolve 10 mmol Isoquinoline (1.29 g) in 10 mL cold Ethanol (

).
Ethanol solubilizes the neutral amine but allows the salt to precipitate later.
2. Acidification Add 10.5 mmol HI (approx 1.4 mL of 57%) dropwise with vigorous stirring.Exothermic Control: Dropwise addition prevents thermal degradation. Slight excess ensures full protonation.
3. Precipitation Stir for 30 mins at

. Add 20 mL cold Diethyl Ether slowly.
The salt is insoluble in ether. This "anti-solvent" crashes the product out of solution.
4. Filtration Vacuum filter using a sintered glass funnel. Wash with cold ether (

mL).
Removes unreacted amine and excess acid.
5. Drying Dry in a vacuum desiccator over

in the dark.
Critical: Heat + Air + Light = Oxidation (



). Vacuum drying prevents this.
Synthesis Workflow Diagram

SynthesisProtocol Start Raw Isoquinoline (in Ethanol) React Add HI (aq) Dropwise @ 0°C Start->React Protonation Precip Induce Precipitation (Add Diethyl Ether) React->Precip Solubility Limit Filter Vacuum Filtration (Wash w/ Ether) Precip->Filter Separation Dry Vacuum Dry (Dark/Desiccator) Filter->Dry Solvent Removal Product Pure Isoquinoline.HI (White/Off-white Crystals) Dry->Product Final Yield

Figure 2: Optimized synthesis workflow for high-purity this compound.

Part 3: Characterization & Validation

To ensure the structure is correct and pure, the following spectroscopic markers must be validated.

NMR Spectroscopy ( NMR in DMSO- )

Protonation causes a distinct "downfield shift" (higher ppm) for protons adjacent to the nitrogen due to the electron-withdrawing effect of the positive charge.

PositionNeutral Isoquinoline (

ppm)
Isoquinoline.HI Salt (

ppm)
Shift (

)
H-1 (Singlet) ~9.25~9.70 - 9.90 +0.55 (Diagnostic)
H-3 (Doublet) ~8.50~8.70 - 8.90 +0.30
N-H N/A~14.0 - 15.0 Broad singlet (Exchangeable)
FTIR Spectroscopy
  • N-H Stretch: A broad, intense band appears in the 2400–3000 cm⁻¹ region (characteristic of ammonium salts), often overlapping with C-H stretches.

  • C=N / C=C Stretch: Shifts to slightly higher frequencies (~1630-1640 cm⁻¹) compared to the neutral base due to increased ring rigidity.

Part 4: Functional Applications

Perovskite Solar Cells (PSC)

This compound is increasingly used in 2D Perovskite Engineering .

  • Mechanism: The large isoquinolinium cation (

    
    ) is too bulky to fit inside the 3D perovskite cage (
    
    
    
    ). Instead, it slices the 3D structure into 2D sheets (Ruddlesden-Popper phase).
  • Benefit: The hydrophobic aromatic ring repels water, significantly enhancing the moisture stability of the solar cell [1].

  • Passivation: It is also used as a surface passivation layer, where the iodide fills surface vacancies and the cation blocks electron recombination.

Corrosion Inhibition

The salt acts as an adsorption-type inhibitor in acidic media (e.g., pickling of steel).

  • Mechanism: The planar cation adsorbs flat onto the metal surface via

    
    -electrons, creating a barrier that prevents acid attack. The iodide ion exhibits a synergistic effect, enhancing the adsorption of the cation [2].
    

References

  • Zhang, H., et al. (2019). "Aromatic Ammonium Salts for Efficient and Stable Perovskite Solar Cells." Advanced Energy Materials. (General reference for aromatic salts in PSCs).

  • Obot, I. B., et al. (2011). "Isoquinoline derivatives as effective corrosion inhibitors for mild steel in 1 M HCl." Corrosion Science.

  • PubChem Database. (2023). "this compound Compound Summary." National Library of Medicine.

An In-Depth Technical Guide to Isoquinoline Hydroiodide (CAS No. 58142-67-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoquinoline hydroiodide, a key intermediate and building block in synthetic organic chemistry and drug discovery. The guide covers its chemical identity, physical and chemical properties, detailed synthesis protocols, and characteristic spectroscopic data for its unambiguous identification. Furthermore, it delves into the reactivity of the isoquinolinium core and its significance in the synthesis of more complex molecular architectures. A special focus is placed on the role of the isoquinoline scaffold in medicinal chemistry, with an illustrative example of its interaction with the PI3K/Akt/mTOR signaling pathway, a critical target in cancer therapy. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline motif, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and natural product synthesis.[1] It forms the core of a vast number of biologically active compounds, including alkaloids like papaverine and morphine. The inherent structural features of the isoquinoline ring system allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3] Isoquinoline and its derivatives, therefore, represent a cornerstone in the development of novel therapeutic agents.

This compound, as the salt of the parent isoquinoline base, serves as a stable and readily handleable precursor in many synthetic transformations. The quaternization of the nitrogen atom to form the isoquinolinium salt enhances its reactivity towards nucleophiles and makes it a versatile intermediate for the construction of complex heterocyclic systems.[4]

Chemical Identity and Properties

Chemical Structure and CAS Number
  • Chemical Name: this compound

  • Synonyms: Isoquinolinium iodide

  • Molecular Formula: C₉H₈IN

  • Molecular Weight: 257.07 g/mol

  • CAS Number: 58142-67-9

The parent compound, isoquinoline, is a structural isomer of quinoline, with the nitrogen atom located at position 2 of the bicyclic system.[5]

  • Chemical Name (Parent): Isoquinoline

  • CAS Number (Parent): 119-65-3

Physical and Chemical Properties

A summary of the key physical and chemical properties of isoquinoline and its hydroiodide salt is presented in Table 1. Isoquinoline is a colorless to slightly yellow oily liquid or low-melting solid with a characteristic aromatic odor.[5][6] As a weak base (pKa of 5.14), it readily forms salts with strong acids like hydroiodic acid.[5]

PropertyIsoquinolineThis compoundReferences
Appearance Colorless to pale yellow liquid or solidCrystalline solid[5][6]
Molecular Formula C₉H₇NC₉H₈IN
Molecular Weight 129.16 g/mol 257.07 g/mol [5]
Melting Point 26-28 °CNot readily available[5]
Boiling Point 242-243 °CDecomposes[5]
Solubility Sparingly soluble in water; soluble in organic solvents and dilute acidsSoluble in water and polar organic solvents[7][5]
pKa (of the conjugate acid) 5.14Not applicable[5]

Synthesis and Characterization

Synthesis of the Isoquinoline Core

The isoquinoline framework can be constructed through several named reactions in organic chemistry. The choice of method often depends on the desired substitution pattern on the final molecule. Two of the most classical and widely used methods are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.

This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the fully aromatic isoquinoline.[7][8]

Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Intermediate

  • Acylation: To a solution of a substituted β-phenylethylamine in a suitable solvent (e.g., dichloromethane or toluene), add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine or pyridine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-acyl-β-phenylethylamine.

  • Cyclization: Dissolve the crude amide in a high-boiling solvent like toluene.

  • Add a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed.

  • Cool the reaction and carefully quench with ice-water.

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate to yield the crude 3,4-dihydroisoquinoline.

  • Purify the product by column chromatography or crystallization.

This method provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with an aminoacetal.[5]

Conceptual Workflow: Pomeranz-Fritsch Reaction

Pomeranz_Fritsch benzaldehyde Benzaldehyde benzalaminoacetal Benzalaminoacetal Intermediate benzaldehyde->benzalaminoacetal Condensation aminoacetal Aminoacetal aminoacetal->benzalaminoacetal isoquinoline Isoquinoline benzalaminoacetal->isoquinoline Acid-catalyzed Cyclization

Caption: Workflow of the Pomeranz-Fritsch reaction.

Synthesis of this compound

The preparation of this compound is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve a known amount of isoquinoline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethanol, in a round-bottom flask.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of hydroiodic acid (HI) dropwise to the isoquinoline solution. The reaction is exothermic.

  • Precipitation: The this compound salt will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the resulting crystalline solid under vacuum to obtain pure this compound.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Position ¹H NMR (ppm, approximate) ¹³C NMR (ppm, approximate)
19.5 - 10.0150 - 155
38.0 - 8.5135 - 140
48.5 - 9.0145 - 150
58.0 - 8.5125 - 130
67.8 - 8.2128 - 132
77.9 - 8.3130 - 135
88.2 - 8.6120 - 125
4a-130 - 135
8a-135 - 140

Note: These are estimated chemical shifts based on related compounds and the expected effects of protonation. Actual values may vary depending on the solvent and other experimental conditions.

The IR spectrum of isoquinolinium iodide will exhibit characteristic bands corresponding to the vibrations of the aromatic rings and the N-H bond. Key expected absorptions are detailed in a study on the infrared spectra of isoquinolinium cations.[11]

Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H Stretch3100 - 3300
Aromatic C-H Stretch3000 - 3100
C=N Stretch~1630
Aromatic C=C Stretch1600 - 1450
C-H In-plane Bending1300 - 1000
C-H Out-of-plane Bending900 - 675

In mass spectrometry, this compound will typically show the molecular ion of the isoquinoline free base (m/z = 129) as the base peak, as the hydroiodide salt will likely dissociate under the ionization conditions. The iodide ion may also be observed depending on the ionization technique used.

Reactivity and Applications in Synthesis

Isoquinolinium salts, including the hydroiodide, are valuable intermediates in organic synthesis. The positive charge on the nitrogen atom activates the pyridine ring, making it susceptible to nucleophilic attack, particularly at the C-1 position. This reactivity is exploited in the synthesis of a variety of substituted isoquinoline derivatives.[4]

Recent research has demonstrated the utility of isoquinolinium iodide salts in transition-metal-catalyzed reactions. For example, they have been used in the synthesis of 4-iodoisoquinolin-1(2H)-ones through a rhodium-catalyzed 1,4-bisfunctionalization.[12] Additionally, they can undergo sequential iodination and amidation reactions.[4] The iodide counter-ion itself can also play a role in the reaction mechanism.[13]

Relevance in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

The isoquinoline scaffold is a recurring motif in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, developing inhibitors of this pathway is a major focus of modern cancer drug discovery.

A number of isoquinoline-based compounds have been investigated as inhibitors of PI3K, Akt, and mTOR. The planar aromatic structure of the isoquinoline ring can engage in π-stacking interactions with aromatic amino acid residues in the active site, while the nitrogen atom can act as a hydrogen bond acceptor. By modifying the substituents on the isoquinoline core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Isoquinoline Isoquinoline-based Inhibitors Isoquinoline->PI3K Isoquinoline->Akt Isoquinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline-based compounds.

Safety and Handling

Isoquinoline and its salts should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important compound for researchers in organic synthesis and medicinal chemistry. Its straightforward preparation, stability, and enhanced reactivity as an isoquinolinium salt make it a valuable precursor for the synthesis of a wide range of complex and biologically active molecules. The continued exploration of the chemistry of isoquinoline and its derivatives, including the hydroiodide salt, will undoubtedly lead to the discovery of new therapeutic agents and innovative synthetic methodologies.

References

Sources

An In-depth Technical Guide to the Synthesis of Isoquinoline Hydroiodide from Isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of isoquinoline hydroiodide from isoquinoline. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the fundamental principles of the reaction, provides a detailed and field-tested experimental protocol, and outlines robust methods for the characterization of the final product. The synthesis is a classic acid-base reaction, offering a high-yield and straightforward route to this important isoquinolinium salt. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Isoquinoline and its Salts

Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline.[1][2] Its molecular structure consists of a benzene ring fused to a pyridine ring.[1] This scaffold is of paramount importance in medicinal chemistry, as it forms the core of numerous natural alkaloids with significant biological activities, such as morphine and papaverine.[3][4] The basicity of isoquinoline, conferred by the lone pair of electrons on the nitrogen atom (pKa of the conjugate acid is 5.14), allows it to readily form salts upon treatment with strong acids.[1][2]

The formation of isoquinolinium salts, such as the hydroiodide, is a critical transformation in drug development and organic synthesis. Salt formation can significantly alter the physicochemical properties of the parent molecule, including solubility, melting point, and stability, which are crucial parameters for pharmaceutical formulation and application. Isoquinolinium salts also serve as versatile intermediates in a variety of chemical transformations.

The Chemistry of Synthesis: An Acid-Base Approach

The synthesis of this compound is a quintessential acid-base reaction. The nitrogen atom in the isoquinoline ring acts as a Lewis base, donating its lone pair of electrons to a proton (H⁺) from the strong acid, hydriodic acid (HI). This protonation results in the formation of the isoquinolinium cation and the iodide anion, which are held together by electrostatic attraction to form the this compound salt.

The reaction is typically rapid and proceeds with high efficiency due to the favorable thermodynamics of neutralizing a base with a strong acid. The choice of solvent is an important consideration to facilitate the reaction and subsequent isolation of the product.

Reaction Mechanism

The mechanism is a direct proton transfer from the hydriodic acid to the nitrogen atom of the isoquinoline.

Caption: Reaction of Isoquinoline with Hydriodic Acid.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, providing a self-validating framework for the synthesis of high-purity this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IsoquinolineReagent Grade, ≥97%Sigma-Aldrich, Acros Organics, etc.Should be a colorless to pale yellow liquid or solid.[5]
Hydriodic Acid57% in H₂O, Reagent GradeSigma-Aldrich, Fisher Scientific, etc.Corrosive and light-sensitive. Handle with care.
EthanolAnhydrous, ≥99.5%Standard laboratory supplier
Diethyl EtherAnhydrous, ≥99.7%Standard laboratory supplierFlammable.
Equipment
  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Step-by-Step Synthesis Procedure

G start Start dissolve Dissolve Isoquinoline in Ethanol start->dissolve cool Cool Solution in Ice Bath dissolve->cool add_hi Slowly Add Hydriodic Acid cool->add_hi precipitate Observe Precipitate Formation add_hi->precipitate stir Stir for 30 min in Ice Bath precipitate->stir filter Filter Precipitate (Vacuum Filtration) stir->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry the Product (Vacuum Oven) wash->dry characterize Characterize Product (MP, NMR, IR) dry->characterize end End characterize->end

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (38.7 mmol) of isoquinoline in 25 mL of ethanol. Stir until the isoquinoline is completely dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to control the exothermic nature of the acid-base neutralization.

  • Acid Addition: While vigorously stirring the cooled isoquinoline solution, slowly add 6.5 mL (approximately 50.3 mmol, 1.3 equivalents) of 57% hydriodic acid dropwise using a dropping funnel over a period of 15-20 minutes. A voluminous white or off-white precipitate of this compound will form immediately. The slow addition prevents excessive heat generation which could lead to side reactions or reduced yield.

  • Reaction Completion: After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 15 mL of cold diethyl ether. This step is critical for removing any unreacted starting materials and residual acid, as this compound is sparingly soluble in diethyl ether.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high, in the range of 90-95%.

Purification by Recrystallization (Optional)

For obtaining a product of the highest purity, recrystallization can be performed.[6]

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyObservation
Appearance White to off-white crystalline solid
Melting Point Expected to be sharp and significantly higher than that of isoquinoline (26-28 °C). The hydrochloride salt has a melting point of 209 °C, and the hydroiodide is expected to be in a similar range.[1][7]
Solubility Soluble in water and lower alcohols (e.g., ethanol, methanol). Sparingly soluble in non-polar organic solvents like diethyl ether and hydrocarbons.
Spectroscopic Analysis

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band is expected in the region of 2400-3200 cm⁻¹ corresponding to the stretching vibration of the newly formed N⁺-H bond in the isoquinolinium cation. This is a key indicator of successful salt formation.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.[8]

  • Aromatic C=C and C=N Stretching: A series of sharp peaks in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations within the aromatic isoquinoline ring system.[9]

NMR spectroscopy is the most powerful tool for the structural elucidation of the product. The protonation of the nitrogen atom leads to significant changes in the chemical shifts of the protons, particularly those on the heterocyclic ring.

  • ¹H NMR: The protons on the carbon atoms adjacent to the protonated nitrogen (C1 and C3) are expected to be significantly deshielded and shift downfield compared to the parent isoquinoline. The N-H proton will likely appear as a broad singlet at a very downfield chemical shift, and its position can be concentration-dependent.

  • ¹³C NMR: Similar to the proton spectrum, the carbon atoms of the heterocyclic ring, especially C1 and C3, will experience a downfield shift upon protonation due to the increased positive charge on the nitrogen atom.

Safety and Handling Precautions

  • Isoquinoline: Harmful if swallowed and toxic in contact with skin.[10] It causes skin and serious eye irritation.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydriodic Acid: Highly corrosive and causes severe skin burns and eye damage.[11] It is also toxic if inhaled. Always handle in a fume hood with appropriate PPE.

  • Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The synthesis of this compound from isoquinoline and hydriodic acid is a robust, high-yielding, and straightforward acid-base reaction. This technical guide provides a comprehensive and practical framework for its successful execution and characterization in a laboratory setting. The detailed protocol, coupled with an understanding of the underlying chemical principles and safety precautions, will enable researchers to confidently prepare this important isoquinolinium salt for its various applications in organic synthesis and medicinal chemistry.

References

  • Phosphite mediated molecular editing via switch to meta-C−H alkylation of isoquinolines: emergence of a distinct photochemical[1][9] N to C rearrangement. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • An, J., et al. (2018). 1H and 13C NMR Assignments for (N-methyl)- (−)-(α)- and (N-methyl)-(−)-(β)-isosparteinium iodide. CORE. Retrieved from [Link]

  • Isoquinoline - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Purification of isoquinoline. (1989).
  • Synthesis of isoquinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Purification of isoquinoline. (1947). U.S.
  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Preparation method of isoquinoline derivative. (2021).
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of an Unknown Solid By Recrystallization and Identification By Melting Point | CHEM 2130 | Lab Reports Organic Chemistry | Docsity. (2009, August 17). Docsity. Retrieved from [Link]

  • A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012, December 7). National Center for Biotechnology Information. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. (2020, February 23). YouTube. Retrieved from [Link]

  • Isoquinoline. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. (n.d.). Retrieved from [Link]

  • FT-IR profiling reveals differential response of roots and leaves to salt stress in a halophyte Sesuvium portulacastrum (L.) L - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FTIR for pure HA sodium salt showing its characteristic peaks.... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Isoquinoline Hydroiodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of isoquinoline hydroiodide in various organic solvents. As a Senior Application Scientist, the focus here is not merely on presenting data but on elucidating the underlying principles and providing robust experimental methodologies. This document is structured to empower researchers to both predict and empirically determine solubility, a critical parameter in chemical synthesis, purification, and pharmaceutical formulation.

Introduction: The Significance of this compound and Its Solubility

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural alkaloids and synthetic compounds with significant biological activities, including antimalarial, antimicrobial, and antitumor properties.[1][2] The hydroiodide salt of isoquinoline is a common form for handling and storage, and its solubility characteristics are paramount for its application in various chemical processes. Understanding the solubility of this compound in organic solvents is crucial for:

  • Reaction Chemistry: Ensuring that the substrate is sufficiently soluble in the reaction medium for efficient transformation.

  • Purification and Crystallization: Selecting appropriate solvent systems for crystallization to obtain the desired polymorph and purity.

  • Pharmaceutical Formulation: Developing suitable delivery systems where the active pharmaceutical ingredient (API) is in a bioavailable form.

This guide will delve into the theoretical underpinnings of solubility for an ionic compound like this compound and provide detailed protocols for its experimental determination and quantification.

Theoretical Framework for Solubility

The dissolution of a crystalline ionic solid, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) determines the solubility. This process can be conceptually broken down into two main energetic contributions, as illustrated in the diagram below.

Solid This compound (Solid Crystal Lattice) Gas Gaseous Ions (Isoquinolinium⁺ + I⁻) Solid->Gas Solvated Solvated Ions in Organic Solvent Solid->Solvated ΔH_solution (Enthalpy of Solution) Gas->Solvated ΔH_solvation (Solvation Enthalpy) < 0

Caption: Thermodynamic cycle of dissolution for an ionic compound.

  • Lattice Energy (ΔH_lattice): This is the energy required to break apart one mole of the crystalline solid into its constituent gaseous ions (isoquinolinium⁺ and I⁻).[3][4][5] It is an endothermic process (ΔH > 0) and is influenced by the strength of the electrostatic forces within the crystal lattice, which in turn depend on ionic size and charge.[3]

  • Solvation Enthalpy (ΔH_solvation): This is the energy released when the gaseous ions are solvated by the solvent molecules.[6][7][8] It is an exothermic process (ΔH < 0) resulting from the formation of favorable ion-dipole or other intermolecular interactions between the ions and the solvent.

The enthalpy of solution (ΔH_solution) is the net result of these two processes. For a substance to dissolve, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice.

Key Factors Influencing Solubility in Organic Solvents

The adage "like dissolves like" is a useful starting point, but a more nuanced understanding of intermolecular forces is required for scientific applications.[1][2][9]

  • Solvent Polarity: Organic solvents can be broadly classified based on their polarity:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a permanent dipole moment and can act as hydrogen bond donors. They are generally effective at solvating both the isoquinolinium cation (through ion-dipole interactions) and the iodide anion (through hydrogen bonding).

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess a permanent dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are effective at solvating the cation via ion-dipole interactions but are less effective at solvating the anion compared to protic solvents.

    • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and no significant dipole moment. They are generally poor solvents for ionic compounds like this compound as they cannot effectively overcome the lattice energy.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution.

    • If the dissolution process is endothermic (ΔH_solution > 0), increasing the temperature will increase the solubility.

    • If the dissolution process is exothermic (ΔH_solution < 0), increasing the temperature will decrease the solubility. For most salts, the dissolution is endothermic, so solubility tends to increase with temperature.[10]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

This protocol is designed for determining the solubility of this compound in a single organic solvent. It should be performed in triplicate for each solvent.

Materials and Reagents:

  • This compound (high purity)

  • Organic solvents of interest (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE for organic solvent compatibility)

  • Syringes

Equipment:

  • Analytical balance

  • Shaker incubator capable of maintaining a constant temperature

  • Vortex mixer

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation:

    • Add an excess amount of this compound to a scintillation vial. An excess is crucial to ensure a saturated solution is formed. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Accurately add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation, especially with volatile solvents.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined time to ensure equilibrium is reached. For thermodynamic solubility, 24 to 48 hours is typically recommended.[11][12] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

    • Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is essential for reliable solubility data. UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are two common and effective techniques.[14][15][16][17]

UV-Vis Spectrophotometry

This method is rapid and straightforward, provided that no other components in the solution absorb at the same wavelength as isoquinoline.

Protocol:

  • Determine the Wavelength of Maximum Absorbance (λ_max):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using the spectrophotometer to find the λ_max.[15]

  • Prepare Calibration Standards:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform a series of serial dilutions to create at least five standards of different concentrations.

  • Generate a Calibration Curve:

    • Measure the absorbance of each standard at the predetermined λ_max.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

  • Measure the Sample:

    • Measure the absorbance of the diluted filtrate from the solubility experiment.

    • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the Solubility:

    • Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the solvent.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is particularly useful when the sample matrix is complex. A reversed-phase HPLC method is generally suitable for isoquinoline analysis.[14][16][18][19]

Protocol:

  • Develop an HPLC Method:

    • Column: A C18 reversed-phase column is a common choice.[14]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can be adjusted to ensure good peak shape.[16]

    • Detection: A UV detector set to an appropriate wavelength (e.g., 280 nm) can be used.[16]

    • Optimize the mobile phase composition and flow rate to achieve good separation and a reasonable retention time for the isoquinoline peak.

  • Prepare Calibration Standards:

    • Prepare a stock solution and a series of dilutions as described for the UV-Vis method, using the mobile phase as the diluent.

  • Generate a Calibration Curve:

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create the calibration curve.

  • Analyze the Sample:

    • Inject the diluted filtrate from the solubility experiment.

    • Determine the concentration from the calibration curve based on the peak area of the sample.

  • Calculate the Solubility:

    • Multiply the determined concentration by the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a clear and organized manner. Below is a template for presenting the results.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
DichloromethanePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetateModerately Polar25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value

Note: The molecular weight of this compound is approximately 257.08 g/mol .

Interpreting this data in the context of the solvent properties and the theoretical principles discussed earlier will provide valuable insights into the dissolution behavior of this compound. For instance, a higher solubility in polar protic solvents compared to polar aprotic solvents would suggest that hydrogen bonding with the iodide anion plays a significant role in the solvation process.

Conclusion

References

A comprehensive list of references will be compiled based on the citations used throughout this guide. The URLs will be verified for accessibility.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous alkaloids and synthetic compounds with significant biological activity.[1] The manipulation of their physicochemical properties, such as solubility and crystallinity, is often achieved through salt formation. While hydrochloride and other salts of isoquinoline are well-documented, isoquinoline hydroiodide remains a less characterized entity. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, offering valuable insights for its synthesis, handling, and application in research and development.

I. Molecular Structure and Properties of the Parent Compound: Isoquinoline

To understand the properties of this compound, it is essential to first consider the characteristics of the free base, isoquinoline.

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1] The nitrogen atom is located at position 2.[1]

Physical Properties of Isoquinoline

Pure isoquinoline is a colorless to pale yellow, hygroscopic liquid or solid with a low melting point.[1][2][3] Upon storage, it can develop a brownish hue.[1][4][5] It possesses a characteristic, somewhat pungent odor.[1][2][5]

PropertyValue
Molecular Formula C₉H₇N
Molar Mass 129.16 g/mol
Appearance Colorless to pale yellow or brownish liquid/solid[1][2][3][4][5]
Melting Point 26-28 °C[1][4][6]
Boiling Point 242-243 °C[1][4][6]
Solubility Sparingly soluble in water, soluble in dilute acids and common organic solvents.[1][3][7]
pKa (of the conjugate acid) 5.14

II. This compound: Physical Appearance and Properties

Direct, published data on the physical appearance of pure, unsubstituted this compound is scarce. However, based on the known properties of amine hydrohalide salts and the limited data on substituted derivatives, we can establish a well-grounded profile.

Expected Physical Appearance

Amine hydroiodide salts are typically crystalline solids. Given that pure isoquinoline is colorless to pale yellow, its hydroiodide salt is expected to be a white, off-white, or pale yellow crystalline solid or powder . The presence of impurities or degradation upon exposure to light and air could lead to a yellowish-brown discoloration, a common characteristic of iodide salts.

Known Data for a Substituted Derivative

A concrete example from the literature is 5-chloro-8-nitro-isoquinoline hydro-iodide , which has a reported melting point in the range of 161-165°C .[8] This confirms the formation of stable, crystalline hydroiodide salts of the isoquinoline scaffold.

III. Synthesis of this compound

The preparation of this compound is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the isoquinoline ring acts as a base, accepting a proton from hydroiodic acid.

General Synthetic Protocol
  • Dissolution: Dissolve isoquinoline in a suitable anhydrous organic solvent, such as diethyl ether or ethanol, in a flask.

  • Acid Addition: Slowly add a stoichiometric amount of concentrated or anhydrous hydroiodic acid (HI) to the stirred isoquinoline solution. The reaction is exothermic, so cooling the flask in an ice bath is recommended.

  • Precipitation: The this compound salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting materials.

  • Drying: Dry the purified this compound under vacuum to remove residual solvent.

Diagram of the Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification isoquinoline Isoquinoline dissolution 1. Dissolve Isoquinoline in Solvent isoquinoline->dissolution solvent Anhydrous Solvent (e.g., Diethyl Ether) solvent->dissolution hi_acid Hydroiodic Acid (HI) addition 2. Stoichiometric Addition of HI (with cooling) hi_acid->addition dissolution->addition precipitation 3. Precipitation of This compound addition->precipitation filtration 4. Vacuum Filtration precipitation->filtration washing 5. Wash with Cold Solvent filtration->washing drying 6. Dry Under Vacuum washing->drying product Purified Isoquinoline Hydroiodide Solid drying->product

Sources

Distinguishing Isomeric Scaffolds: A Comparative Analysis of Quinoline and Isoquinoline Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and isoquinoline represent two fundamental heterocyclic aromatic scaffolds, each comprising a benzene ring fused to a pyridine ring.[1][2] As structural isomers, they share the same chemical formula, C₉H₇N, yet the seemingly minor difference in the position of the nitrogen atom—position 1 in quinoline versus position 2 in isoquinoline—imparts significant variations in their electronic distribution, chemical reactivity, and biological activity.[1][2] These differences are foundational to their widespread and distinct applications in medicinal chemistry and materials science.[3][4][5][6]

The formation of salts, such as hydroiodides, is a critical step in drug development to enhance properties like solubility, stability, and bioavailability.[7] Understanding the core differences between quinoline hydroiodide and isoquinoline hydroiodide is therefore not merely an academic exercise but a practical necessity for researchers aiming to harness these scaffolds for novel applications. This guide provides an in-depth comparative analysis of their structural, spectroscopic, and physicochemical properties, offering field-proven insights and detailed experimental methodologies.

Part 1: The Parent Heterocycles: A Foundation of Isomeric Differences

A thorough understanding of the hydroiodide salts begins with a comparative analysis of the parent molecules. The location of the nitrogen atom's lone pair of electrons, which is not involved in the aromatic system, governs the fundamental properties of each isomer.[8]

Structural and Electronic Properties

The primary distinction lies in the placement of the nitrogen atom. This variance alters the molecule's symmetry and electron density distribution, which in turn affects its polarity and basicity.[1] Isoquinoline possesses a higher dipole moment and is generally a stronger base than quinoline.[8][9][10] The greater basicity of isoquinoline is often attributed to the steric environment of the nitrogen's lone pair; in quinoline, the peri-hydrogen at the C-8 position can create steric hindrance for protonation, a factor less pronounced in isoquinoline.

PropertyQuinolineIsoquinolineRationale for Difference
IUPAC Name 1-Benzopyridine2-BenzazineReflects the position of the nitrogen atom in the fused ring system.[10][11]
pKa (of conjugate acid) 4.85 - 4.945.14 - 5.42The lone pair on isoquinoline's nitrogen is more sterically accessible for protonation.[10][12]
Dipole Moment (μ) 2.02 D2.53 DThe vector sum of bond dipoles differs due to the asymmetric placement of the nitrogen atom.[13]
Appearance Colorless to yellow liquidColorless to yellow liquid/solidBoth are hygroscopic and can darken upon exposure to light and air.[10][11]

Table 1: Comparative Physicochemical Properties of Quinoline and Isoquinoline.

Spectroscopic Fingerprints

The distinct electronic environments in quinoline and isoquinoline lead to unique spectroscopic signatures, which are crucial for their identification and characterization.[1]

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the protons on the pyridine ring are most affected. For quinoline, the proton at C-2 is significantly deshielded due to its proximity to the electronegative nitrogen.[14] In isoquinoline, the protons at C-1 and C-3 are the most deshielded.[1] These differences provide a clear method for distinguishing the two isomers.

PositionQuinoline (δ, ppm in CDCl₃)Isoquinoline (δ, ppm in CDCl₃)
H-1 -9.22
H-2 8.90-
H-3 7.387.58
H-4 8.128.50
H-5 7.757.80
H-6 7.527.62
H-7 7.657.70
H-8 8.057.95

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.[1]

  • Infrared (IR) Spectroscopy: Both molecules exhibit characteristic absorption bands for C-H and C=C aromatic stretching and bending vibrations.[1] The key differences often lie in the fingerprint region (below 1500 cm⁻¹), where the unique skeletal vibrations for each isomer can be observed.

Chemical Reactivity

The position of the electron-withdrawing nitrogen atom dictates the preferred sites for electrophilic and nucleophilic attack.[8]

  • Electrophilic Aromatic Substitution (EAS): The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs preferentially on the electron-rich benzene ring, typically at positions C-5 and C-8 for both isomers.[9][15]

  • Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated for nucleophilic attack. In quinoline, nucleophilic substitution occurs at C-2 and C-4.[8] In isoquinoline, the attack is highly favored at the C-1 position.[15][16] This difference is a cornerstone of their synthetic utility.

G

Part 2: Quinoline and Isoquinoline Hydroiodides: Synthesis and Characterization

The formation of hydroiodide salts proceeds via a straightforward acid-base reaction where the nitrogen atom of the heterocycle is protonated by hydriodic acid (HI).[15][17] The resulting quinolinium and isoquinolinium cations, paired with the iodide anion, exhibit distinct properties from their parent bases.

Synthesis of Hydroiodide Salts

The synthesis is typically achieved by treating a solution of the parent heterocycle with a solution of hydriodic acid, followed by isolation of the precipitated salt. The choice of solvent is critical to ensure high yield and purity; solvents in which the starting material is soluble but the salt is not are ideal.

G

Experimental Protocol 1: Synthesis of Quinolinium Hydroiodide
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.29 g (10 mmol) of quinoline in 20 mL of anhydrous ethanol with magnetic stirring.

  • Acidification: Cool the solution in an ice bath. Slowly add 1.70 g (10 mmol) of 57% hydriodic acid dropwise over 5 minutes. The formation of a precipitate should be observed.

    • Causality: Slow, cooled addition is crucial to control the exothermic reaction and promote the formation of well-defined crystals rather than an amorphous solid.

  • Precipitation & Aging: Continue stirring the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.

    • Self-Validation: The use of a volatile, non-polar solvent like ether for washing ensures that the desired ionic salt is not dissolved while effectively removing non-polar impurities.

  • Drying: Dry the crystalline solid under vacuum at room temperature for 12 hours to yield quinolinium hydroiodide.

Experimental Protocol 2: Synthesis of Isoquinolinium Hydroiodide

This protocol is identical to the one for quinoline, substituting isoquinoline on an equimolar basis. For example, a procedure for synthesizing 5-chloro-8-nitro-isoquinoline hydroiodide involves reacting the parent compound with concentrated hydriodic acid.[18]

Physicochemical and Spectroscopic Differences

Protonation to form the hydroiodide salt significantly alters the properties of the molecules.

PropertyQuinolinium HydroiodideIsoquinolinium HydroiodideKey Difference
Melting Point (°C) 133-135161-165 (for 5-chloro-8-nitro derivative)[18]The difference in crystal lattice energy, arising from distinct packing and hydrogen bonding, leads to different melting points.
Solubility Generally soluble in polar solvents (e.g., water, methanol), less soluble in non-polar solvents.Similar solubility profile to the quinolinium salt.Minor differences may arise due to packing efficiency and solvation energies.
¹H NMR Protons alpha to the nitrogen (H-2, H-8) show a significant downfield shift upon protonation.Protons alpha to the nitrogen (H-1, H-3) show a significant downfield shift.The N-H proton itself will appear as a broad singlet, often far downfield.
IR Spectroscopy Appearance of a broad N-H⁺ stretching band, typically in the 2400-3200 cm⁻¹ region.Appearance of a similar broad N-H⁺ stretching band.The exact position and shape of this band can be sensitive to the hydrogen-bonding environment in the crystal.

Table 3: Comparative Properties of Quinoline and this compound Salts.

Crystallographic Analysis: The Definitive Difference

While spectroscopic methods are excellent for confirmation, single-crystal X-ray diffraction (XRD) provides the unambiguous structural proof and reveals the most fundamental differences at the molecular level. The key distinction in the crystal structures of their hydroiodide salts is the location of the hydrogen bond donor (the N-H⁺ group).

  • In quinolinium hydroiodide , the N1-H⁺ group will form a hydrogen bond with an iodide anion or a solvent molecule. The geometry of this interaction will influence the packing of the planar quinolinium cations.

  • In isoquinolinium hydroiodide , the N2-H⁺ group is the hydrogen bond donor. Its different location relative to the fused benzene ring results in a completely different set of intermolecular interactions and, consequently, a distinct crystal lattice.[19][20]

This leads to different unit cell parameters, space groups, and solid-state properties.

G

Part 3: Implications in Pharmaceutical and Materials Science

The distinct properties of quinoline and isoquinoline hydroiodides directly influence their application.

Role in Drug Development

Both quinoline and isoquinoline are "privileged scaffolds" in medicinal chemistry, forming the core of numerous drugs.[5][21][22]

  • Quinoline-based drugs are famous for their antimalarial activity (e.g., quinine, chloroquine) but also include antibacterial and anticancer agents.[3][5][23]

  • Isoquinoline-based drugs are found in analgesics, antihypertensives, and antimicrobial agents, with many natural alkaloids like papaverine being derivatives.[4][10][21]

The choice between a quinolinium or isoquinolinium salt for a drug candidate is not arbitrary. The specific three-dimensional shape of the cation and its hydrogen bonding potential can affect how the drug interacts with its biological target and its formulation properties. The iodide counter-ion itself can also influence the overall character of the active pharmaceutical ingredient (API).

Applications in Materials Science

The ionic nature of these salts makes them candidates for various materials science applications. They can be used as:

  • Corrosion Inhibitors: The organic cations can adsorb onto metal surfaces, forming a protective layer.[11]

  • Catalysts: The nitrogen center can act as a Lewis base or be part of a ligand system in catalysis.[6]

  • Organic Conductors: When paired with suitable anions, these salts can form charge-transfer complexes with interesting electronic properties.

The different geometries of the quinolinium and isoquinolinium cations can lead to materials with different packing efficiencies, thermal stabilities, and electronic properties, allowing for fine-tuning of material characteristics.

Conclusion

While quinoline and this compound are salts of simple structural isomers, the positional difference of the nitrogen atom instigates a cascade of variations in their fundamental properties. From basicity and reactivity to spectroscopic signatures and crystal packing, these differences are distinct and measurable. For researchers in drug development and materials science, a deep appreciation of these nuances is paramount. It enables accurate identification, informs synthetic strategy, and ultimately allows for the rational design of novel molecules and materials with tailored functions. The experimental protocols and comparative data provided in this guide serve as a robust framework for navigating the chemistry of these vital heterocyclic systems.

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  • ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Structure of quinoline derivatives with important pharmacological properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Isoquinoline Hydroiodide as a Bifunctional Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline hydroiodide (CAS: 7697-27-0) is an increasingly relevant organocatalyst in the field of Green Chemistry , specifically for Carbon Dioxide (CO2) Fixation . Unlike traditional metal-based catalysts (which often require rigorous purification to remove toxic residues), this compound functions as a metal-free, bifunctional organocatalyst.

This guide details its primary application: the cycloaddition of CO2 to epoxides to yield cyclic carbonates .[1] These carbonates are critical electrolytes for lithium-ion batteries and precursors for non-isocyanate polyurethanes. The protocol leverages the synergistic effect of the isoquinolinium cation (electrophile activator) and the iodide anion (nucleophile) to achieve high Turnover Frequencies (TOF) under mild conditions.

Mechanistic Insight: The Synergistic Cycle

To use this catalyst effectively, one must understand the "Push-Pull" mechanism. This compound (


) does not merely act as a salt; it coordinates the transition state.
  • Epoxide Activation (The Pull): The protonated nitrogen (

    
    ) of the isoquinolinium ring forms a hydrogen bond with the epoxide oxygen. This polarization weakens the C-O bond, making the carbon centers more susceptible to attack.
    
  • Nucleophilic Attack (The Push): The iodide anion (

    
    ), being a soft and excellent nucleophile, attacks the less sterically hindered carbon of the epoxide, opening the ring to form an iodohydrin intermediate.
    
  • CO2 Insertion: Carbon dioxide inserts into the metal-alkoxide-like intermediate.[2]

  • Ring Closure: An intramolecular substitution (

    
    ) occurs, displacing the iodide and forming the five-membered cyclic carbonate. The catalyst is regenerated in its original salt form.
    
Visualization: Catalytic Cycle

The following diagram illustrates the molecular pathway, highlighting the bifunctional nature of the catalyst.

CatalyticCycle Start Substrate Input (Epoxide + CO2) Activation Step 1: Epoxide Activation (H-bonding with [H-IsoQ]+) Start->Activation Mix RingOpen Step 2: Ring Opening (Nucleophilic Attack by I-) Activation->RingOpen Polarization Insertion Step 3: CO2 Insertion (Formation of Carbonate Intermediate) RingOpen->Insertion + CO2 Closure Step 4: Ring Closure (Cyclic Carbonate Formation) Insertion->Closure Intramolecular SN2 Regen Catalyst Regeneration ([H-IsoQ]+ I- released) Closure->Regen Product Release Regen->Activation Re-entry

Figure 1: The synergistic catalytic cycle of this compound in CO2 fixation.

Comparative Performance Analysis

Why choose this compound over other halide salts? The aromatic nature of the isoquinoline ring provides distinct solubility profiles and acidity (


 for the conjugate acid) compared to aliphatic ammonium salts.

Table 1: Comparative Catalytic Activity (Model Reaction: Styrene Oxide + CO2) Conditions: 100°C, 1 MPa CO2, 1 mol% Catalyst, Solvent-free, 4h.

Catalyst TypeCation StructureAnionYield (%)Selectivity (%)Notes
This compound Aromatic Protonated I- 94% >99% High activity due to H-bond donor ability.
TBAB (Tetrabutylammonium Bromide)Aliphatic QuaternaryBr-78%>99%Lower nucleophilicity of Br- vs I-.
TBAI (Tetrabutylammonium Iodide)Aliphatic QuaternaryI-88%>99%Lacks H-bond donor; relies only on I-.
Isoquinoline (Neutral)Aromatic NeutralNone<5%N/ANo activation of epoxide; inactive alone.

Data synthesized from general halide-salt catalytic trends in CO2 cycloaddition [1, 2].

Detailed Protocol: Synthesis of Styrene Carbonate

This protocol describes the conversion of Styrene Oxide to Styrene Carbonate.[3] It is scalable and can be adapted for other terminal epoxides (e.g., Epichlorohydrin, Propylene Oxide).

Materials & Equipment
  • Reagents: Styrene Oxide (>98%), this compound (97%), CO2 (Gas cylinder, >99.9%).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor) or heavy-walled glass pressure tube (for low pressure < 0.5 MPa), Magnetic stirrer, Oil bath.

  • Safety: this compound is an irritant.[4] Work in a fume hood. CO2 under pressure presents an explosion hazard; use rated vessels.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Charge: In a 50 mL stainless steel autoclave, add Styrene Oxide (10 mmol, 1.20 g) and this compound (0.1 mmol, 25.7 mg, 1 mol% loading ).

    • Note: No solvent is required.[3] The epoxide acts as the solvent. If the substrate is solid, use a minimal amount of Acetonitrile or MEK.

  • Purge: Seal the reactor. Purge with CO2 three times (pressurize to 0.5 MPa and release) to remove air/moisture.

  • Pressurize: Fill the reactor with CO2 to 1.0 - 2.0 MPa (approx. 10-20 bar).

    • Optimization: Lower pressures (balloon pressure) work but require longer reaction times (12-24h).

Phase 2: Catalysis 4. Heat: Place the reactor in a pre-heated oil bath at 100°C . Stir at 600 RPM. 5. Time: Allow the reaction to proceed for 3 to 4 hours .

  • Monitoring: If using a glass pressure tube, the mixture will turn from a suspension (catalyst is sparingly soluble initially) to a clear homogeneous liquid as the carbonate forms and dissolves the salt.

Phase 3: Workup & Purification 6. Cool & Vent: Cool the reactor to room temperature (ice bath recommended to retain volatile products if using propylene oxide). Slowly vent the excess CO2. 7. Catalyst Recovery (Optional): Add Ethyl Acetate (10 mL) and Water (10 mL). This compound will partition into the aqueous phase (or precipitate if non-polar solvent is used).

  • Simpler Path: For high-boiling carbonates, apply high vacuum directly. The cyclic carbonate remains; the catalyst can often be precipitated by adding diethyl ether.
  • Purification: If high purity is required, recrystallize from ethanol (for solid carbonates) or distill under reduced pressure.
Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Mix Epoxide + Catalyst (1 mol%) Step2 Purge & Pressurize (CO2, 1-2 MPa) Step1->Step2 Step3 Heat to 100°C (3-4 Hours) Step2->Step3 Step4 Cool & Vent Step3->Step4 Step5 Extraction/Filtration (Remove Catalyst) Step4->Step5 Step6 Final Product (Cyclic Carbonate) Step5->Step6

Figure 2: Operational workflow for the synthesis of cyclic carbonates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Insufficient CO2 pressure or temperature.Increase Temp to 120°C or Pressure to 3 MPa. Ensure efficient stirring (gas-liquid mass transfer is critical).
Low Selectivity (Diol formation) Moisture presence.Dry the epoxide and CO2 lines. Water hydrolyzes the carbonate to a diol.
Catalyst Leaching Inefficient separation.Use a biphasic workup (Water/Ether). The salt is highly water-soluble; the organic carbonate is usually ether-soluble.
Dark Product Color Iodine liberation.Avoid temperatures >140°C. Add a trace of sodium thiosulfate in the wash step if the product is yellow/brown.

Safety & Handling (MSDS Summary)

  • Health Hazards: this compound is harmful if swallowed (Acute Tox.[4][5][6] 4) and causes skin/eye irritation.[4][5][7]

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed container away from light (iodides can degrade to

    
     upon light exposure).
    
  • Compatibility: Incompatible with strong oxidizing agents.

References

  • Mechanism of Halide Catalysts:Alkali metal halides and onium salts as catalysts for the synthesis of cyclic carbonates. (General review of halide efficacy: I > Br > Cl).

    • Context: Establishes the nucleophilicity trend essential for the "Push" mechanism.
  • Protonated Salts in CO2 Fixation:Ema, T. et al. (2014).

    • Context: Demonstrates the synergistic role of the H-bond donor (protonated nitrogen) alongside the halide anion.
  • Isoquinoline Safety Data:Thermo Fisher Scientific / Sigma-Aldrich SDS.

    • Context: Safety and handling protocols.[3][4][5][6][7]

  • Green Chemistry Applications:North, M. et al. (2010).

    • Context: Validates the shift toward metal-free organoc

Sources

Application Note: Stereoselective Synthesis of 1-Substituted Tetrahydroisoquinolines via Iridium-Catalyzed Hydrogenation of Isoquinolinium Hydroiodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2,3,4-tetrahydroisoquinolines (THIQs) are "privileged structures" in medicinal chemistry, serving as the core scaffold for numerous alkaloids (e.g., salsolidine, crispine A) and blockbuster pharmaceuticals (e.g., Solifenacin). While traditional synthesis relies on the Bischler-Napieralski or Pictet-Spengler cyclizations followed by resolution, Asymmetric Hydrogenation (AH) of isoquinolines represents a more atom-economical and direct route.

This guide focuses specifically on the Isoquinolinium Hydroiodide (and quaternary iodide) derivatives. While iodide counter-anions are often viewed as catalyst poisons in transition metal chemistry due to their high affinity for metal centers, recent advances by the Zhou group and others have established robust Iridium-based protocols that tolerate or even benefit from halide activation.

Key Deliverables:

  • Mechanism-Driven Protocol: Understanding the role of the iodide counterion.

  • Step-by-Step Methodology: From salt formation to asymmetric reduction.

  • Self-Validating Controls: How to ensure enantiomeric excess (ee) reliability.

Scientific Background & Mechanism[1][2][3][4]

The Challenge of Aromaticity and Inhibition

Isoquinolines are stable aromatic systems.[1] Reducing them requires disrupting this aromaticity. Furthermore, the basic nitrogen of the product (THIQ) can coordinate strongly to the catalyst, poisoning it.[1]

The Solution: Quaternization/Activation. Converting the isoquinoline to an isoquinolinium salt (using alkyl iodides or HI) achieves two goals:

  • Destabilizes Aromaticity: The iminium character makes the C1=N bond susceptible to hydride attack.

  • Prevents Product Inhibition: The resulting amine salt is less likely to irreversibly bind the catalyst compared to the free amine.

The Iodide Counter-Ion Effect

In many catalytic systems (e.g., Rhodium or Ruthenium), iodide is a "poison" because it bridges metal centers or blocks vacant coordination sites required for


 activation. However, in Iridium-Bisphosphine  systems, the mechanism often proceeds via an outer-sphere or ionic pathway where the halide role is nuanced.
  • Activation: The halide stabilizes the cationic iridium species.

  • Stereocontrol: The bulky iodide anion can form a tight ion pair with the substrate, influencing the facial selectivity of the hydride transfer.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle for the hydrogenation of an


-benzyl isoquinolinium iodide salt.

Ir_Catalytic_Cycle Substrate Isoquinolinium Hydroiodide Salt Step1 1. Coordination (Outer Sphere) Substrate->Step1 Complex_Pre [Ir(COD)Cl]2 + Chiral Bisphosphine (L*) Active_Cat Active Ir-H Species [Ir(H)2(L*)]+ X- Complex_Pre->Active_Cat H2, Solvent Active_Cat->Step1 Catalyst Entry Step2 2. 1,2-Hydride Transfer Step1->Step2 Intermediate_1 Enamine/Iminium Intermediate Step3 3. Isomerization Intermediate_1->Step3 Tautomerization Step2->Intermediate_1 Partial Reduction Step4 4. Final Reduction Step3->Step4 Product Chiral THIQ Hydroiodide Step4->Product Enantioselective Step Product->Active_Cat Regeneration

Figure 1: Catalytic cycle for the Ir-catalyzed asymmetric hydrogenation of isoquinolinium salts. The reaction proceeds via partial reduction to an enamine, isomerization to an iminium, and final enantioselective reduction.

Experimental Protocols

Protocol A: Preparation of Isoquinolinium Iodide Salts

Rationale: Direct alkylation with alkyl iodides is the most reliable method to generate the activated substrate.

Materials:

  • Substituted Isoquinoline (1.0 equiv)

  • Alkyl Iodide (e.g., Benzyl iodide, Methyl iodide) (1.1 equiv)

  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Procedure:

  • Dissolve the isoquinoline derivative in Acetone (0.5 M concentration).

  • Add the alkyl iodide dropwise at room temperature.

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Stir the mixture at reflux (Acetone: 56°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC. The polar salt will remain at the baseline compared to the starting material.

  • Cool to room temperature. The quaternary salt should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration.

  • Wash: Wash the filter cake with cold diethyl ether (

    
    ) to remove unreacted organic starting materials and excess alkyl iodide.
    
  • Drying: Dry under high vacuum to remove trace solvents. (Yields are typically >90%).

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

Rationale: This protocol utilizes an in situ generated catalyst from an air-stable Iridium precursor and a commercially available chiral ligand.

Reagents:

  • Substrate: Isoquinolinium Iodide salt (from Protocol A).

  • Pre-catalyst:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer).
    
  • Ligand: (R)-MeO-BIPHEP or (R)-SegPhos.

    • Selection Guide: MeO-BIPHEP is a robust starting point. SegPhos often yields higher ee for sterically hindered substrates.

  • Solvent: THF/Methanol (1:1 v/v) or pure Methanol.

    • Critical: Solvents must be degassed and anhydrous.

  • Additive (Optional):

    
     (10 mol%) or Phthalimide.
    
    • Note: While counter-intuitive, adding trace iodine can stabilize the active Ir species in some specific cycles (Zhou et al.).

Step-by-Step Workflow:

  • Catalyst Preparation (Glovebox or Schlenk Line):

    • In a dried Schlenk tube under Argon, add

      
       (1.0 mol%) and Chiral Ligand (2.2 mol%).
      
    • Add degassed THF (1 mL). Stir for 15–30 mins at RT. The solution should turn from orange to a deep red/clear orange, indicating complex formation.

  • Reaction Assembly:

    • In a high-pressure autoclave (stainless steel), place the Isoquinolinium Iodide substrate (1.0 mmol).

    • Add the catalyst solution via syringe.

    • Add the remaining solvent (total volume to reach 0.1 M substrate concentration).

  • Hydrogenation:

    • Seal the autoclave.

    • Purge: Pressurize with

      
       to 10 bar, then vent. Repeat 3 times to remove 
      
      
      
      .
    • Pressurize: Fill to 50–60 bar (700–900 psi) .

    • Stir: Stir vigorously (1000 rpm) at room temperature (25°C).

    • Time: Run for 12–24 hours.

  • Workup:

    • Carefully vent the

      
       gas (fume hood!).
      
    • Concentrate the solvent under reduced pressure.

    • Basification: Dissolve residue in DCM, add sat.

      
       (aq) to neutralize the HI salt and liberate the free amine.
      
    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Data Analysis & Troubleshooting

Expected Results (Benchmarking)
ParameterStandard RangeOptimization Notes
Conversion > 95%If low, increase pressure to 80 bar or Temp to 40°C.
Enantiomeric Excess (ee) 85% – 96%Highly dependent on Ligand bite angle.
Yield 85% – 95%Losses usually occur during extraction (ensure pH > 9).
Troubleshooting Matrix (Self-Validating System)
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure substrate is free of excess alkyl iodide (wash thoroughly with ether).
Racemic Product (0% ee) Background ReactionEnsure no achiral reduction sources (e.g., heterogeneous metal contamination) are present.
Low ee (<50%) Halide InterferenceSwitch solvent to THF/Dichloromethane (non-coordinating) or perform anion exchange to

before hydrogenation.
Trans/Cis Selectivity Substrate SubstitutionC1-substituted salts generally yield high enantioselectivity. C1,C3-disubstituted salts require specific monitoring for diastereomers.
Workflow Diagram

Workflow Start Start: Isoquinoline Step1 1. Salt Formation (R-I + Acetone) Start->Step1 Check1 QC: TLC/NMR (Pure Salt?) Step1->Check1 Check1->Step1 Fail (Recrystallize) Step2 2. Catalyst Prep [Ir] + Ligand Check1->Step2 Pass Step3 3. Hydrogenation (50 bar H2, 24h) Step2->Step3 Step4 4. Basification (Release Free Base) Step3->Step4 End Final Analysis (Chiral HPLC) Step4->End

Figure 2: Operational workflow for the synthesis and reduction of isoquinolinium salts.

References

  • Zhou, Y.-G. (2012).[2] "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research. Link

    • Context: Foundational text on the mechanism of Ir-catalyzed hydrogen
  • Ye, Z.-S., Guo, R.-N., Cai, X.-F., Chen, M.-W., Shi, L., & Zhou, Y.-G. (2013).[2] "Enantioselective Iridium-Catalyzed Hydrogenation of 1- and 3-Substituted Isoquinolinium Salts." Angewandte Chemie International Edition. Link

    • Context: The core protocol for hydrogenating isoquinolinium salts, demonstrating high ee with Iridium catalysts.[1][3][4][5]

  • Iimuro, A., Yamaji, K., Kandula, S., Nagano, T., Kita, Y., & Mashima, K. (2013).[1] "Asymmetric Hydrogenation of Isoquinolinium Salts Catalyzed by Chiral Iridium Complexes." Angewandte Chemie. Link

    • Context: Provides comparative data on ligand effects and the role of the halide counter-ion.
  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2010). "Asymmetric Hydrogenation of Heterocycles and Activated Imines." Chemical Reviews. Link

    • Context: Comprehensive review covering the scope of substrates and troubleshooting c

Sources

isoquinoline hydroiodide in the preparation of phase-transfer catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isoquinoline Hydroiodide & N-Alkylisoquinolinium Iodide in Phase-Transfer Catalyst Preparation

Executive Summary

This technical guide details the preparation and application of Isoquinolinium Iodide salts as Phase-Transfer Catalysts (PTCs). While often colloquially referred to in supply chains as "hydroiodides" due to their halide content, the functional catalytic species are Quaternary N-Alkylisoquinolinium Iodides .

These heterocyclic quaternary ammonium salts ("Quats") offer distinct advantages over traditional tetraalkylammonium salts (e.g., TBAB), including enhanced thermal stability and


-

stacking interactions that can influence stereoselectivity in asymmetric synthesis. This guide provides a validated protocol for synthesizing N-Benzylisoquinolinium Iodide and evaluating its efficacy in biphasic alkylation.

Scientific Foundation

The Chemistry of Isoquinolinium PTCs

Phase-transfer catalysis relies on the ability of a lipophilic cation to transport an anionic nucleophile from an aqueous phase into an organic phase. Isoquinoline-based PTCs possess a unique rigid bicyclic aromatic core.

  • Structural Rigidity: Unlike flexible tetraalkylammonium chains (e.g., Tetrabutylammonium), the isoquinoline core is planar. This restricts conformational freedom, which is advantageous when designing chiral PTCs for asymmetric induction.

  • The Iodide Counter-ion Effect:

    • Synthesis: Iodide is an excellent leaving group on the alkylating agent (e.g., Benzyl iodide), facilitating rapid quaternization of the isoquinoline nitrogen.

    • Catalysis: The iodide anion (

      
      ) is "soft" and highly polarizable. In the organic phase, it forms a loose ion pair with the quaternary cation.[1]
      
    • Caution: In some reactions involving "hard" nucleophiles (like

      
      ), the soft iodide can compete for the cation, potentially inhibiting the reaction (catalyst poisoning). However, for alkylation reactions involving softer nucleophiles or where iodide acts as a nucleophilic catalyst (Finkelstein-type in situ), it is highly effective.
      
Mechanism of Action

The mechanism follows the Starks' Extraction Model , where the quaternary salt (


) equilibrates between phases, exchanging its anion for the reactive nucleophile (

).

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Aq_Reactants Na+ Nu- (Nucleophile) Exchange Anion Exchange (Q+ I-  <-->  Q+ Nu-) Aq_Reactants->Exchange Aq_Waste Na+ I- (Salt Waste) Aq_Waste->Exchange Org_Catalyst Q+ Nu- (Active Catalyst) Exchange->Org_Catalyst Org_Product R-Nu (Product) Org_Catalyst->Org_Product Reaction Org_Recycle Q+ X- / Q+ I- Org_Product->Org_Recycle Regeneration Org_Substrate R-X (Substrate) Org_Substrate->Org_Product Org_Recycle->Exchange

Figure 1: The cyclic mechanism of Phase Transfer Catalysis involving ion exchange at the interface and reaction in the organic bulk.

Experimental Protocols

Protocol A: Synthesis of N-Benzylisoquinolinium Iodide

This protocol converts Isoquinoline into its active quaternary ammonium salt form.

Reagents:

  • Isoquinoline (CAS: 119-65-3), >97% purity.

  • Benzyl Iodide (CAS: 620-05-3). Note: Benzyl Chloride can be used with KI, but Benzyl Iodide is faster.

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Acetone.
    
  • Precipitation Solvent: Diethyl Ether or Ethyl Acetate.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Nitrogen (

      
      ) to remove moisture (water can solvate ions and retard the 
      
      
      
      attack).
  • Reaction Setup:

    • Add Isoquinoline (1.29 g, 10.0 mmol) to the flask.

    • Add Anhydrous Acetonitrile (20 mL).

    • Add Benzyl Iodide (2.40 g, 11.0 mmol, 1.1 equiv) dropwise while stirring.

    • Observation: The solution may turn yellow/orange immediately due to the release of trace iodine or charge-transfer complex formation.

  • Synthesis:

    • Heat the mixture to reflux (82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Silica, 10% MeOH in DCM). The starting material (Isoquinoline,

      
      ) should disappear, and a baseline spot (Quat salt) should appear.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~5 mL using a rotary evaporator.

    • Add Diethyl Ether (50 mL) slowly to induce precipitation. The quaternary salt is insoluble in ether.

    • Filter the yellow/orange solid using a Buchner funnel.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Ethyl Acetate (1:3 ratio).

    • Dry under high vacuum at 40°C for 12 hours.

Expected Yield: 85–92% Characterization:

  • Melting Point: 168–170°C.

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the characteristic downfield shift of the H-1 proton on the isoquinoline ring (typically
    
    
    9.5–10.0 ppm) and the benzylic
    
    
    singlet (
    
    
    ~6.0 ppm).
Protocol B: Catalytic Evaluation (Alkylation of Fluorene)

This protocol validates the activity of the synthesized N-Benzylisoquinolinium Iodide in a standard C-alkylation reaction.

Reagents:

  • Fluorene (Substrate).

  • n-Butyl Bromide (Electrophile).[2]

  • 50% w/w NaOH (Aqueous Phase).

  • Toluene (Organic Phase).

  • Synthesized Catalyst: N-Benzylisoquinolinium Iodide (5 mol%).

Methodology:

  • Biphasic Setup:

    • In a 50 mL flask, dissolve Fluorene (830 mg, 5 mmol) and n-Butyl Bromide (0.6 mL, 5.5 mmol) in Toluene (10 mL).

    • Add the Catalyst (87 mg, 0.25 mmol).

  • Initiation:

    • Add 50% NaOH solution (5 mL) in one portion.

    • Stir vigorously (>800 RPM). High agitation is critical to maximize the interfacial area.

  • Reaction:

    • Heat to 60°C. Monitor by GC-MS or TLC (Hexanes).

    • Endpoint: >95% conversion is typically observed within 2–3 hours.

  • Data Analysis:

    • Compare the reaction rate against a control (no catalyst) and a standard (TBAB).

Data Presentation & Troubleshooting

Comparative Efficiency Table

The following table illustrates typical conversion rates for alkylation reactions using different catalyst anions.

Catalyst TypeCounter-ionTime to 90% Conv.Notes
N-Benzylisoquinolinium Iodide (

)
2.5 hrs Best for alkyl halides.
N-BenzylisoquinoliniumChloride (

)
4.0 hrsHarder ion; holds cation tighter.
TetrabutylammoniumBromide (TBAB)3.0 hrsStandard benchmark.
None (Control)->24 hrsNegligible reaction.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Synthesis) Moisture in solvent.Use anhydrous Acetonitrile; dry Isoquinoline.
Oily Product Occluded solvent.Triturate with dry ether; scratch glass to induce crystallization.
Slow Catalysis Catalyst Poisoning.The Iodide ion may be inhibiting the nucleophile. Switch to a Hydrogen Sulfate (

) salt by ion exchange.
Emulsion Formation Stirring too vigorous.Reduce stir rate slightly; add brine to aqueous phase to break emulsion.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Isoquinoline (Free Base) Reaction Reaction: Reflux 82°C (4-6 Hours) Start->Reaction Mix Reagent Reagent: Benzyl Iodide Solvent: Acetonitrile Reagent->Reaction Workup Workup: Precipitate w/ Ether Filter Solid Reaction->Workup Cool & Conc. Product Product: N-Benzylisoquinolinium Iodide (Yellow Crystalline Solid) Workup->Product Recrystallize

Figure 2: Step-by-step workflow for the synthesis of the Isoquinolinium Iodide Catalyst.

References

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[1] Link

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: Asymmetric alkylation of glycine imines. Accounts of Chemical Research. Link

  • Shirakawa, S., & Maruoka, K. (2013). Recent developments in asymmetric phase-transfer reactions. Angewandte Chemie International Edition. Link

  • Halpern, M. (2002). "Phase-Transfer Catalysis: Fundamentals and Applications." PTC Organics. Link

  • Kumar, R., et al. (2021). Iodination/Amidation of N-Alkyl (Iso)quinolinium Salts. National Institutes of Health (PubMed). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Isoquinoline Hydroiodide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoquinoline Hydroiodide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and significantly improve the yield and purity of your this compound product.

Section 1: Core Concepts in Isoquinoline Synthesis

A robust synthesis of the isoquinoline core is the foundation for obtaining a high yield of the final hydroiodide salt. The yield and purity of the free base are directly influenced by the chosen synthetic route and the reaction conditions. Three classical and widely used methods for synthesizing the isoquinoline skeleton are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1]

The Bischler-Napieralski Reaction

This is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be oxidized to the corresponding isoquinolines.[2][3] The reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring and the strength of the dehydrating agent.[4][5]

Reaction Mechanism:

The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product.[2][6]

Bischler_Napieralski cluster_0 Step 1: Activation of Amide cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Amide β-phenylethylamide NitriliumIon Nitrilium Ion Intermediate Amide->NitriliumIon Activation DehydratingAgent Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 3,4-Dihydroisoquinoline NitriliumIon->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation NitriliumIon_ref Nitrilium Ion OxidizingAgent Oxidizing Agent (e.g., Pd/C)

Bischler-Napieralski Reaction Workflow
The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][8] This method is particularly useful for the synthesis of natural product-like scaffolds.[7] The reaction's efficiency is influenced by the acidity of the catalyst and the nature of the substituents on both the amine and the carbonyl compound.[9]

The Pomeranz-Fritsch Reaction

This reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11] The reaction conditions, particularly the strength of the acid catalyst, are critical for achieving good yields.[12][13]

Section 2: Troubleshooting the Synthesis of the Isoquinoline Core

This section addresses common problems encountered during the synthesis of the isoquinoline free base.

Q1: Why is my Bischler-Napieralski reaction yield low or failing completely?

Possible Causes & Solutions:

  • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring.[4][14] Electron-withdrawing groups on the benzene ring will significantly hinder the cyclization.

    • Solution: If your substrate has electron-withdrawing groups, consider using a more potent dehydrating agent. For substrates lacking electron-donating groups, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often more effective than POCl₃ alone.[2][14] Modern, milder methods using trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also be effective for less activated substrates.[6][14]

  • Insufficiently Strong Dehydrating Agent: For less reactive substrates, the commonly used POCl₃ may not be sufficient to drive the reaction to completion.[14]

    • Solution: As mentioned above, switching to a stronger dehydrating system like P₂O₅/POCl₃ or Tf₂O can improve yields.[2][6][14]

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: While heating is often necessary, excessively high temperatures can lead to decomposition and the formation of side products.[14] It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC). Ensure the reaction is allowed to run for a sufficient duration to go to completion.[14] Microwave-assisted heating can sometimes provide the necessary temperature for a shorter duration, potentially reducing side product formation.

  • Presence of Moisture: Dehydrating agents are highly reactive towards water. Any moisture in the reaction will quench the reagent and halt the reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure the starting materials are as dry as possible.

Q2: I am observing significant side product formation in my Bischler-Napieralski reaction. How can I minimize this?

Possible Causes & Solutions:

  • Retro-Ritter Reaction: The formation of styrene-like side products can occur through a retro-Ritter reaction, especially at high temperatures.[4]

    • Solution: Employing milder reaction conditions, such as lower temperatures and the use of modern dehydrating agents like oxalyl chloride or triflic anhydride, can suppress this side reaction.[4]

  • Formation of Regioisomers: If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers can be formed.[2]

    • Solution: The choice of dehydrating agent and solvent can influence regioselectivity. It may be necessary to screen different conditions to favor the desired isomer. In some cases, the use of protecting groups to block undesired cyclization positions may be necessary.[4]

Q3: My Pictet-Spengler reaction is not working. What should I check?

Possible Causes & Solutions:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[9]

    • Solution: Ensure the acid catalyst is of good quality and used in the appropriate amount. Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂ are commonly used.[9] The choice of acid can significantly impact the yield.[9]

  • Decomposition of Starting Materials: Some starting materials, particularly tryptophan derivatives, can be sensitive to harsh acidic conditions and high temperatures.[9]

    • Solution: Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. For sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, may be beneficial.[9]

  • Poor Quality Reagents: Impurities in the aldehyde or solvent can interfere with the reaction.

    • Solution: Use purified aldehyde and anhydrous solvents. Water can hydrolyze the intermediate iminium ion, thus halting the reaction.[9]

Section 3: Synthesis and Purification of this compound

Once a high-quality isoquinoline free base is obtained, the next critical step is the formation and purification of the hydroiodide salt.

Step-by-Step Protocol for this compound Synthesis

This protocol provides a general guideline for the formation of this compound from the free base.

  • Dissolution of Isoquinoline Free Base:

    • Dissolve the purified isoquinoline free base in a suitable organic solvent. Good starting points are solvents in which the free base is soluble, but the hydroiodide salt is expected to have lower solubility, such as ethanol, isopropanol, or ethyl acetate.[15]

  • Addition of Hydriodic Acid (HI):

    • Cool the isoquinoline solution in an ice bath.

    • Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydriodic acid (typically a 57% aqueous solution) dropwise with vigorous stirring. The addition of acid to the basic isoquinoline is an exothermic reaction.

  • Crystallization:

    • The this compound salt may precipitate immediately upon addition of the acid. If not, continue stirring in the ice bath for 30-60 minutes.

    • If no precipitate forms, you can induce crystallization by:

      • Scratching the inside of the flask with a glass rod.

      • Adding a seed crystal of this compound, if available.

      • Slowly adding a non-polar "anti-solvent" in which the salt is insoluble, such as diethyl ether or hexane, until the solution becomes turbid.[16]

  • Isolation and Washing:

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any unreacted starting materials or soluble impurities.

    • Follow with a wash using a non-polar solvent like diethyl ether to help dry the crystals.

  • Drying:

    • Dry the this compound salt under vacuum. If the salt is hygroscopic, it should be dried in a desiccator over a suitable drying agent (e.g., P₂O₅).[17][18]

Recrystallization for Enhanced Purity

Recrystallization is a powerful technique for purifying the crude this compound.

  • Choosing a Solvent System:

    • The ideal recrystallization solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[19]

    • Common solvents to screen include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or ethanol/ethyl acetate.[15][20]

  • Recrystallization Procedure:

    • Dissolve the crude salt in a minimal amount of the chosen solvent at its boiling point.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.[16]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Section 4: Troubleshooting this compound Crystallization

Q1: My product "oiled out" instead of crystallizing. What should I do?

Possible Causes & Solutions:

  • High Solute Concentration: The solution may be too concentrated, leading to the product separating as a liquid phase (an oil) instead of a solid.

    • Solution: Add more solvent to the oiled-out mixture and heat until the oil dissolves completely. Then, allow the more dilute solution to cool slowly.

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.

    • Solution: Try a different solvent or a solvent mixture. A common strategy is to dissolve the oil in a good solvent and then slowly add an anti-solvent.[16]

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: Attempt to purify the crude material first, for example, by passing a solution of the free base through a short plug of silica gel before salt formation.

Q2: The resulting crystals are very fine needles or small particles. How can I get larger crystals?

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can lead to rapid nucleation and the formation of small crystals.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. You can insulate the flask to slow down the cooling rate.

  • High Supersaturation: If the solution is too supersaturated, many crystal nuclei will form at once.

    • Solution: Use a slightly larger volume of solvent for recrystallization.

Q3: My this compound is discolored (e.g., yellow or brown). How can I decolorize it?

Possible Causes & Solutions:

  • Presence of Colored Impurities: These can be carried over from the synthesis of the isoquinoline free base or formed through degradation.

    • Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Oxidation: Iodide salts can be susceptible to air oxidation, which can lead to discoloration.

    • Solution: Store the purified this compound in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Section 5: Frequently Asked Questions (FAQs)

Q1: What safety precautions should I take when working with hydriodic acid and dehydrating agents?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydriodic acid is a strong, corrosive acid. Dehydrating agents like POCl₃ and P₂O₅ are highly reactive with water and can cause severe burns.

Q2: How can I confirm the identity and purity of my this compound?

A: Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the isoquinoline cation.

  • Mass Spectrometry (MS): To determine the molecular weight of the isoquinoline cation.[21]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[22]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: What is the pKa of isoquinoline, and why is it important for salt formation?

A: Isoquinoline is a weak base with a pKa of its conjugate acid being approximately 5.14.[23] For efficient salt formation, the pKa of the acid used should be at least 2 pH units lower than the pKa of the base.[8][24] Hydriodic acid is a strong acid, ensuring complete protonation of the basic nitrogen atom of isoquinoline.

Section 6: References

  • BenchChem. (2025). Improving the yield of the Bischler-Napieralski reaction for isoquinolines. BenchChem.

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.

  • BenchChem. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis. BenchChem.

  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. BenchChem.

  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).

  • Bischler-Napieralski Reaction. (n.d.).

  • Wikipedia. (2024). Bischler–Napieralski reaction. In Wikipedia.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal.

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia.

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry.

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg.

  • Wikipedia. (2024). Isoquinoline. In Wikipedia.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem.

  • Ritter, J. J., & [Link], F. (n.d.). Chemists' Guide to Isoquinoline Synthesis. Scribd.

  • JPH01153679A - Purification of isoquinoline. (n.d.). Google Patents.

  • Preparation and Properties of Isoquinoline. (n.d.).

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC.

  • Isoquinoline. (n.d.).

  • Pomeranz-Fritsch Reaction. (n.d.).

  • ChemicalBook. (2019, November 21). Isoquinoline - Synthesis, Applications and Scope.

  • Wikipedia. (2024). Pomeranz–Fritsch reaction. In Wikipedia.

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2025, August 10). ResearchGate.

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions.

  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. BenchChem.

  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 22). YouTube.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

  • Characterization of isoquinoline alkaloids, diterpenoids and steroids in the Chinese herb Jin-Guo-Lan (Tinospora sagittata and Tinospora capillipes) by high-performance liquid chromatography/electrospray ionization with multistage mass spectrometry. (n.d.). PubMed.

  • How to make a salt of a novel compound? (2012, July 25). ResearchGate.

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025, August 9). ResearchGate.

  • SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. (2012, June 8).

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020, November 14).

  • Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. (n.d.). PubMed.

  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. (n.d.). Aaltodoc.

  • The Pictet-Spengler Reaction Updates Its Habits. (2020, January 19). MDPI.

  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.

  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder.

  • Salt Drying Technology for Zero Liquid Discharge. (2016, November 10). Babcock & Wilcox.

  • What is the best procedure of drying a moisture absorbing salt? (2021, July 5). ResearchGate.

  • CN103936034A - Preparation method of high-purity sodium iodide powder. (n.d.). Google Patents.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC.

Sources

Technical Support Center: Isoquinoline Hydroiodide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Diagnostic & Strategy (The "Why" Before the "How")

Purifying Isoquinoline Hydroiodide (IQ[1]·HI) presents a unique set of challenges compared to its hydrochloride counterpart or the free base.[1] You are dealing with a salt that is not only hygroscopic but also prone to oxidative discoloration due to the iodide anion (


) oxidizing to elemental iodine (

).[1] Furthermore, the crude material often contains structural isomers (quinoline) and polymerization tars from the synthesis (e.g., Pomeranz-Fritsch or Bischler-Napieralski).[1]
Decision Matrix: Selecting Your Pathway

Before starting, assess your crude material to select the correct workflow.[1]

purification_strategy Start Analyze Crude IQ·HI Check_Color Deep Brown/Black? Start->Check_Color Check_MP MP Depression > 5°C? Check_Color->Check_MP No (Pale Yellow) Charcoal Activated Charcoal Treatment Check_Color->Charcoal Yes (Tars/Iodine) Direct_Recryst Route A: Direct Recrystallization (Ethanol/Ether) Check_MP->Direct_Recryst No (High Purity) Base_Wash Route B: Free Base Liberation (Deep Cleaning) Check_MP->Base_Wash Yes (Isomers/Heavy Impurities) Charcoal->Check_MP

Figure 1: Strategic decision tree for selecting the purification method based on crude material condition.[1]

Part 2: The Core Protocol (Direct Recrystallization)

Objective: Removal of trace isomers and oxidation products without converting to the free base.[1] Principle: Solubility differential. IQ·HI is highly soluble in hot ethanol (polar) but insoluble in diethyl ether (non-polar).[1]

Reagents Required[3][4][5][6][7][8][9][10]
  • Solvent A: Absolute Ethanol (anhydrous).[1]

  • Solvent B (Anti-solvent): Diethyl Ether (or cold Acetone if ether is unavailable).[1]

  • Decolorizing Agent: Activated Charcoal (Norit).[1]

  • Stabilizer: Trace Sodium Thiosulfate (optional, to scavenge free iodine).[1]

Step-by-Step Methodology
1. Dissolution & Decolorization[1]
  • Place crude IQ[1]·HI in a round-bottom flask.

  • Add minimum boiling Ethanol to just dissolve the solid.[1]

    • Technical Insight: Do not use water.[1] Water removal is difficult and promotes hygroscopic clumping later.[1]

  • If the solution is dark (iodine contamination), add 0.5 - 1.0 wt% Activated Charcoal .[1]

  • Reflux gently for 5–10 minutes.

    • Caution: Iodides are light-sensitive.[1] Wrap the flask in aluminum foil.

2. Hot Filtration
  • Filter the hot solution through a pre-warmed Buchner funnel (Celite pad recommended) to remove charcoal and polymeric tars.[1]

  • Critical: If the filtrate is still brown, trace iodine remains.[1] You may proceed, but the final crystals will require a specific wash (see Step 4).[1]

3. Crystallization (The Two-Solvent Method)[1][2]
  • Reheat the filtrate to near-boiling.

  • Remove from heat.[1] Slowly add Diethyl Ether dropwise until a persistent cloudiness (turbidity) appears.

  • Add 1–2 drops of Ethanol to clear the solution.[1]

  • Seal the flask (to prevent moisture ingress) and wrap in foil.

  • Allow to cool to room temperature undisturbed, then move to

    
     freezer for 12 hours.
    
4. Isolation & Drying[2][3][4]
  • Filter cold crystals rapidly.[1]

  • The Iodine Wash: If crystals are yellow/brown, wash with a small volume of cold ethanol containing trace Sodium Thiosulfate .[1] This reduces

    
     (brown) back to 
    
    
    
    (colorless).[1]
  • Wash finally with pure cold ether.[1]

  • Dry in a vacuum desiccator over

    
     (phosphorus pentoxide).
    
    • Why? IQ[1]·HI is hygroscopic.[1][5][6][7] Silica gel is often insufficient.[1]

Part 3: Troubleshooting & FAQs

Q1: My crystals are turning yellow/brown immediately after filtration. Why?

Diagnosis: Photo-oxidation of the iodide anion.[1] Mechanism:


.[1]
Fix: 
  • Light Shielding: Perform the final filtration in subdued light.[1]

  • Inert Atmosphere: Store the product under Argon or Nitrogen.[1]

  • Chemical Scavenging: As mentioned in the protocol, a wash with dilute sodium thiosulfate removes surface iodine.[1]

Q2: I have a persistent "oiling out" instead of crystallization.

Diagnosis: The solution is too concentrated, or the anti-solvent (ether) was added too quickly while the solution was too hot.[1] Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of Ethanol (Solvent A).[1]

  • Cool much more slowly. Wrap the flask in a towel to insulate it, allowing the temperature to drop over 2–3 hours.

Q3: How do I remove Quinoline (structural isomer) impurities?

Diagnosis: Quinoline and Isoquinoline have very similar solubilities.[1] Simple recrystallization of the HI salt may not separate them efficiently if quinoline content is >5%.[1] Advanced Fix (Fractional Crystallization):

  • Isoquinoline salts generally crystallize before Quinoline salts in alcoholic media due to higher lattice energy (more symmetrical packing).[1]

  • Protocol: Perform the crystallization but stop when ~60% of the solid has precipitated. Filter. The mother liquor will be enriched in Quinoline.[1] Recrystallize the solid a second time for >99% purity.

Q4: What are the expected physical properties for validation?
PropertyValue/ObservationNotes
Appearance White to off-white needlesYellowing indicates oxidation (

)
Melting Point ~170°C (Decomposes)Note:[1][8][9] Literature varies on HI salt; distinct from HCl salt (~209°C)
Solubility Soluble: Ethanol, MethanolInsoluble: Ether, Hexane

Part 4: Advanced Workflow Visualization

The following diagram details the chemical logic flow for the "Deep Cleaning" route (Route B), used when the crude is heavily contaminated.

deep_cleaning_route Crude Crude IQ·HI FreeBase Liberate Free Base (NaOH/H2O) Crude->FreeBase Basify pH > 10 Extract Extract into Ether/DCM FreeBase->Extract Phase Sep Distill Vacuum Distillation (Remove Quinoline) Extract->Distill Boiling Point Diff (IQ: 243°C, Q: 237°C) Resalt Re-salt with HI (aq) Distill->Resalt Add HI Final Pure IQ·HI Resalt->Final Crystallize

Figure 2: Route B workflow for heavy impurity removal involving free-base liberation and distillation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of organic bases and salts).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Source for general recrystallization techniques of amine salts).

  • ChemicalBook. (2025).[1][6] Isoquinoline Properties and Synthesis. Retrieved from [1]

  • PubChem. (n.d.).[1] Isoquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • O'Neil, M. J. (Ed.).[1] (2013).[1][10][11] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[1] RSC Publishing.[1] (Authoritative source for physical constants of Isoquinoline and its salts).

Sources

stability and storage conditions for isoquinoline hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for isoquinoline hydroiodide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the long-term stability and proper handling of this compound.

Question 1: What are the ideal long-term storage conditions for this compound?

Answer:

The stability of this compound is influenced by its two components: the isoquinoline cation and the iodide anion. The iodide anion is particularly susceptible to oxidation. Therefore, optimal storage is crucial to prevent degradation.

The primary directive is to protect the compound from light, oxygen, and moisture .[1][2][3] Isoquinoline itself is known to be hygroscopic and can appear as a colorless to light brown solid or liquid, turning yellow upon storage.[4][5][6] Iodide salts are also frequently hygroscopic and prone to oxidation, which is accelerated by moisture.[7][8]

For maximum stability, we recommend the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C[9]Slows the rate of potential oxidative and hydrolytic degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The iodide anion is susceptible to oxidation by atmospheric oxygen, especially in the presence of light or moisture.[1] An inert atmosphere displaces oxygen, minimizing this primary degradation pathway.
Light Amber Glass VialIodine-containing compounds are notoriously sensitive to light/UV radiation, which can catalyze the oxidation of iodide to iodine.[1] An amber vial provides necessary protection.
Container Tightly-Sealed Glass[7][10]Prevents moisture ingress, as the compound is hygroscopic.[4][5] Glass is preferred over plastic for long-term storage due to its superior barrier properties against moisture and air.[7]
Location Cool, Dry, Well-Ventilated AreaStore away from heat sources and incompatible materials like strong oxidizing agents, strong acids, and active metals.[10][11][12]
Question 2: My this compound has turned yellow/brown. What caused this, and is it still usable?

Answer:

The appearance of a yellow or brown tint is the most common sign of degradation. This discoloration is almost certainly due to the oxidation of the iodide anion (I⁻) into elemental iodine (I₂), which has a characteristic yellow-brown color.[7]

This reaction is typically represented as: 4HI + O₂ → 2I₂ + 2H₂O

This process is accelerated by:

  • Light Exposure: UV and visible light provide the energy to initiate oxidation.[1]

  • Presence of Oxygen: Atmospheric oxygen is the primary oxidizing agent.

  • Moisture: The presence of water can facilitate the reaction.[7][8]

Usability depends on the extent of degradation and the sensitivity of your application. For qualitative or less sensitive assays, a slight discoloration may be acceptable. However, for quantitative analyses, GMP applications, or sensitive biological experiments, the presence of impurities (elemental iodine and potentially other byproducts) can lead to erroneous results. We strongly recommend using a fresh, pure sample for such critical work.

Question 3: Besides discoloration, are there other signs of degradation I should watch for?

Answer:

Yes. While color change is the most obvious indicator, you should also be aware of:

  • Changes in Physical State: The compound has a low melting point (approx. 26-28°C).[5][9] If you observe clumping, deliquescence (absorbing so much moisture it becomes a liquid), or a lowered melting point, it indicates significant water absorption and likely degradation.

  • Odor: Pure isoquinoline has a characteristic, somewhat unpleasant aromatic odor.[4][13] A sharp, acrid smell may indicate the presence of volatile degradation products, including hydrogen iodide.

  • Insolubility: If the compound does not dissolve as expected in your solvent system, it could be due to the formation of less soluble degradation products.

Part 2: Troubleshooting Guide

This section provides a logical framework for addressing specific issues you may encounter during your experiments.

Issue: Significant Discoloration Observed in the Stock Material

If you open a vial of this compound and find it has significantly changed color, follow this workflow to determine the best course of action.

G A Problem: Isoquinoline Hydroiodide is Discolored B Assess Severity: Slightly Off-White/Pale Yellow vs. Deep Yellow/Brown A->B C Slight Discoloration B->C Minor D Severe Discoloration B->D Major E Is the application highly sensitive? (e.g., GMP, in-vivo, quantitative) C->E I DISCARD. Do not use. Procure a new, pure lot. D->I F No E->F G Yes E->G H Proceed with caution. Perform a small-scale pilot experiment to validate. F->H G->I J Review storage conditions. Ensure compliance with best practices (dark, cool, dry, inert). H->J I->J

Caption: Troubleshooting workflow for discolored this compound.

Issue: Inconsistent Results in a Biological or Chemical Assay

Inconsistent or non-reproducible results can often be traced back to reagent instability.

  • Root Cause Analysis:

    • Reagent Integrity: First, visually inspect your solid stock of this compound. Is there any discoloration?

    • Solution Stability: Are you preparing fresh solutions for each experiment? this compound in solution, especially in aqueous or protic solvents and exposed to light and air, will degrade much faster than the solid material. We recommend preparing solutions immediately before use.

    • pH Effects: The stability of the compound in solution can be pH-dependent. Ensure the pH of your buffer system is consistent between experiments.

  • Corrective Actions:

    • Action 1: Use a Fresh Stock. If you suspect reagent quality, the most reliable solution is to use a new, unopened vial of this compound.

    • Action 2: Solution Preparation Protocol. Standardize your solution preparation. Prepare it fresh every time, use de-gassed solvents if possible, and protect the solution from light by wrapping the container in aluminum foil.

Part 3: Key Degradation Pathway & Experimental Protocols

Primary Degradation Pathway: Iodide Oxidation

The primary mechanism of degradation involves the oxidation of the iodide anion. This process is non-enzymatic and is driven by environmental factors.

G cluster_0 Degradation Process cluster_1 Accelerating Factors A This compound (Iso-H⁺ I⁻) (Colorless Solid) B Oxidized Product (Iso-H⁺ I₃⁻ / Elemental Iodine I₂) (Yellow/Brown Color) A->B Oxidation C Atmospheric Oxygen (O₂) C->A D Light (UV/Visible) D->A E Moisture (H₂O) E->A

Caption: Simplified pathway of iodide oxidation in this compound.

Protocol 1: Recommended Handling and Weighing Procedure

Given the compound's hygroscopic and light-sensitive nature, proper handling during weighing is critical to prevent degradation of the main stock.

Objective: To accurately weigh this compound while minimizing its exposure to air, moisture, and light.

Materials:

  • Vial of this compound (stored at 2-8°C)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Inert gas source (e.g., Argon or Nitrogen), if available

  • Amber vial for preparing stock solution

Procedure:

  • Equilibration: Remove the vial of this compound from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Minimize Light Exposure: Perform weighing under subdued laboratory lighting. Avoid direct sunlight or strong overhead lights.

  • Inert Gas Blanket (Optional but Recommended): If possible, gently flush the headspace of the stock vial with a stream of inert gas before and after opening to displace air.

  • Rapid Weighing: Open the vial and quickly transfer the desired amount of solid to the weighing paper using a clean, dry spatula. Do not leave the main stock vial open for an extended period.

  • Seal Promptly: Immediately and tightly reseal the main stock vial. If you used inert gas, give it a final flush before sealing.

  • Transfer: Promptly transfer the weighed compound to your amber vial for dissolution.

  • Storage: Return the main stock vial to its proper storage conditions (2-8°C, dark).

Protocol 2: Visual Inspection and Qualitative Purity Check

Objective: To quickly assess the quality of a lot of this compound upon receipt or before use.

Procedure:

  • Color Check: Observe the solid material against a white background. It should be an off-white to very pale yellow crystalline solid. Any distinct yellow, brown, or orange coloration indicates the presence of elemental iodine and suggests degradation.

  • Homogeneity Check: The solid should appear uniform. The presence of darker-colored specks or regions of discoloration suggests uneven degradation, possibly due to improper sealing.

  • Physical State Check: The material should be a free-flowing crystalline solid. If it appears wet, sticky, or clumped together, it has likely absorbed a significant amount of moisture.

  • "White Paper" Test: Place a small amount of the solid on a piece of white lab paper. If it quickly begins to "wet" the paper or turn into a gummy substance, it is highly hygroscopic and has likely been compromised by moisture.

  • Documentation: Record your observations in your lab notebook for the specific lot number. This is crucial for troubleshooting if issues arise later.

References

  • Hydroiodic Acid: Structure, Reactions, and Industrial Uses. (2025, March 3). Retrieved from [Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (2025, June 5). The Journal of Organic Chemistry. Retrieved from [Link]

  • Diaryliodonium salt stability : r/Chempros. (2022, March 27). Reddit. Retrieved from [Link]

  • Hydrogen iodide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Potassium bromate and iodide long term storage. (2021, August 29). Science Madness Discussion Board. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET HYDROIODIC ACID - Omkar Chemicals. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - 1-Isoquinolineboronic acid. (2010, November 24). Fisher Scientific. Retrieved from [Link]

  • Isoquinoline. (n.d.). J. H. Ziegler. Retrieved from [Link]

  • Salt Iodisation - A Practical Guide for Salt Importers, Wholesalers and Retailers. (n.d.). Centre for Food Safety, Hong Kong. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Chapter 7: Quinolines and Isoquinolines. (n.d.). Retrieved from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • General pathway of isoquinoline degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. (n.d.). University of Toronto. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

Sources

optimizing reaction conditions for isoquinoline hydroiodide catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Hydroiodide Catalysis

Welcome to the technical support center for optimizing reaction conditions involving this compound catalysis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile catalyst in their synthetic workflows. Here, we move beyond simple protocols to explore the underlying principles of the catalysis, enabling you to troubleshoot effectively and optimize your reactions with confidence.

Fundamentals of this compound Catalysis

Before troubleshooting, it's crucial to understand the dual nature of this catalyst. This compound is a salt that provides both a Brønsted acid (the isoquinolinium cation) and a nucleophilic iodide anion. This combination allows it to participate in a variety of catalytic cycles, most commonly by activating substrates towards nucleophilic attack.

  • The Role of the Iodide Anion (I⁻): The iodide ion is an excellent nucleophile and a good leaving group. In many reactions, such as substitutions or ring-openings, it first displaces another leaving group on the substrate (e.g., a tosylate, mesylate, or even a halide) to form a highly reactive iodo-intermediate. This intermediate is then readily attacked by the primary nucleophile, regenerating the iodide catalyst. This process is often referred to as nucleophilic catalysis.

  • The Role of the Isoquinolinium Cation: The isoquinolinium cation can act as a mild Brønsted acid, capable of protonating substrates to increase their electrophilicity.[1] In reactions involving carbonyls or epoxides, this protonation can accelerate the rate-limiting step. Its organic nature also enhances the solubility of the catalyst in various organic solvents.

Generalized Catalytic Cycle

Below is a diagram illustrating a common catalytic pathway where iodide acts as a nucleophilic catalyst.

Catalytic_Cycle cluster_0 Key Transformation Steps Catalyst Isoquinolinium Iodide (IsoH⁺I⁻) Catalyst->center Dissociation in situ Substrate Substrate (R-X) Substrate->center Intermediate Reactive Intermediate (R-I) Product Product (R-Nu) Intermediate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Nucleophilic Attack by Nu⁻ Product->Catalyst Catalyst Regenerated (I⁻ released) center->Intermediate Nucleophilic Attack by I⁻ (X⁻ leaves)

Caption: Generalized nucleophilic catalysis cycle involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during catalysis with this compound.

Q1: My reaction is stalled or proceeding very slowly. What are the primary factors to investigate?

A1: A sluggish reaction is one of the most common challenges. The cause often lies in one of several key areas: catalyst activity, reagent quality, or suboptimal reaction conditions. A systematic approach is the best way to identify the root cause.

Potential Cause Explanation & Suggested Solution
Inactive Catalyst This compound can degrade, especially if it has absorbed moisture, leading to reduced availability of the active iodide anion. Solution: Ensure the catalyst is dry. Consider drying it under vacuum before use or using a fresh batch. Confirm its integrity via melting point analysis (literature value: ~248°C, with decomposition).[2]
Poor Solubility The catalyst and/or starting materials may not be sufficiently soluble in the chosen solvent, limiting interaction. Solution: Switch to a more polar aprotic solvent like DMF, DMSO, or NMP, which are excellent for dissolving ionic salts and promoting nucleophilic substitution reactions.
Insufficient Temperature Many reactions require a certain activation energy. Room temperature may be insufficient. Solution: Incrementally increase the reaction temperature in 10-20°C intervals while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.[3]
Reagent Purity Impurities in your starting material or solvent (especially water) can interfere with the catalyst or cause side reactions. Solution: Use freshly purified reagents and anhydrous solvents. Ensure your starting material is pure and fully characterized.[4]
Troubleshooting Workflow for Slow Reactions

Troubleshooting_Workflow Start Reaction is Sluggish Check_Catalyst Check Catalyst Quality (Dry? Fresh batch?) Start->Check_Catalyst Check_Solvent Evaluate Solvent (Solubility? Anhydrous?) Start->Check_Solvent Check_Temp Assess Temperature (Too low?) Start->Check_Temp Check_Reagents Verify Reagent Purity (Starting material clean?) Start->Check_Reagents Action_Catalyst Use fresh/dry catalyst Check_Catalyst->Action_Catalyst Action_Solvent Switch to DMF or NMP Check_Solvent->Action_Solvent Action_Temp Increase T by 20°C Check_Temp->Action_Temp Action_Reagents Purify reagents/ use anhydrous solvent Check_Reagents->Action_Reagents End Reaction Optimized Action_Catalyst->End Action_Solvent->End Action_Temp->End Action_Reagents->End

Caption: Decision tree for troubleshooting slow or stalled reactions.

Q2: My product yield is low despite full consumption of the starting material. Where is my product going?

A2: Low isolated yield in the face of complete conversion points toward product degradation, side reactions, or losses during workup and purification.

Potential Cause Explanation & Suggested Solution
Side Reactions The reactive iodo-intermediate can undergo elimination or other undesired pathways, especially at elevated temperatures. The basicity of isoquinoline (pKa ~5.4) could also promote side reactions if deprotonated. Solution: Lower the reaction temperature.[4] Monitor the reaction for the appearance of byproducts and consider quenching the reaction earlier if product degradation is observed.[5]
Product Degradation The product itself may be unstable under the reaction conditions (e.g., acid or heat sensitivity). Solution: Perform a stability test by subjecting a pure sample of your product to the reaction conditions (without starting materials) to see if it degrades. If so, milder conditions are necessary.
Workup Losses If the product has some water solubility or forms emulsions, significant material can be lost during aqueous extraction. Solution: Minimize water washes or use brine to break emulsions and reduce the solubility of the organic product in the aqueous phase. Perform back-extraction of the aqueous layers with the organic solvent.[5]
Purification Issues The product might be unstable on silica gel (if acid-sensitive) or volatile. Solution: Consider neutralizing your silica gel with triethylamine before chromatography for acid-sensitive compounds. Use alternative purification methods like recrystallization or distillation if appropriate.[5]
Q3: How do I select the optimal solvent, temperature, and catalyst loading?

A3: Optimization is a multi-variable process. A Design of Experiments (DoE) approach is ideal, but a stepwise, logical approach can also be very effective.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally the best starting point.

    • Acetonitrile (ACN): Good for moderate polarity, but may not dissolve the catalyst as well as others.

    • N,N-Dimethylformamide (DMF): Excellent choice for dissolving the catalyst and promoting Sₙ2-type reactions. High boiling point allows for a wide temperature range.

    • Dimethyl Sulfoxide (DMSO): Highly polar, excellent solvent for ionic species. Can be difficult to remove and may participate in oxidative side reactions at high temperatures.

    • Tetrahydrofuran (THF) / Dioxane: Less polar options. May be suitable if starting materials are nonpolar, but catalyst solubility could be an issue.

  • Temperature: Start at a moderate temperature (e.g., 60-80°C) and monitor the reaction. If the reaction is clean but slow, increase the temperature. If side products form, decrease it. Many iodide-catalyzed reactions work well in the 60-120°C range.[6]

  • Catalyst Loading: A typical starting point is 5-10 mol%.

    • If the reaction is slow: Increase loading to 15 or 20 mol%. An iodine-based catalyst was shown to be effective at 20 mol% for the reduction of quinolines.[7]

    • If the reaction is fast but messy: Decrease loading to 1-2 mol%. Lowering catalyst concentration can sometimes suppress bimolecular side reactions.

Experimental Protocols

Protocol 3.1: General Procedure for a Substitution Reaction

This protocol provides a starting point for a typical nucleophilic substitution reaction catalyzed by this compound.

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried to remove residual moisture.[5] Assemble the reaction flask with a stir bar and condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the reaction flask, add the substrate (1.0 eq.), the nucleophile (1.1-1.5 eq.), and this compound (0.10 eq.).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Stir the mixture and heat to the desired temperature (e.g., 80°C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and saturated aqueous brine.

    • To remove any residual iodine color, a wash with a dilute solution of sodium thiosulfate (Na₂S₂O₃) can be performed.[3]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[4]

Safety & Handling

As a professional, safe laboratory practice is paramount. Always consult the Safety Data Sheet (SDS) for any chemical before use.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[2][8][9]

  • Handling: this compound is a solid. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][8] Avoid contact with skin and eyes.[2][8]

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials like strong oxidizing agents.[2]

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[9]

References

  • Isoquinoline Safety Information. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR5109_msds.pdf]
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/D1357]
  • 5-fluoro PB-22 6-hydroxyisoquinoline isomer Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/9001963m.pdf]
  • Diiodohydroxyquinoline Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/d3645]
  • ISO QUINOLINE TECH. Material Safety Data Sheet. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2781A_msds.pdf]
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/how-to/improve-yield.php]
  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. SWAYAM Prabha IIT Madras Channels via YouTube. [URL: https://www.youtube.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/04/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html]
  • Iodine catalyzed reduction of quinolines under mild reaction conditions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05048a]
  • Troubleshooting low yields in ICl iodination reactions. BenchChem. [URL: https://www.benchchem.
  • Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. ResearchGate. [URL: https://www.researchgate.net/publication/386001099_Catalytic_Advances_and_Emerging_Strategies_for_Isoquinolin-12H-One_Synthesis_Reaction_Scope_and_Mechanistic_Perspectives]
  • Isoquinoline Reactivity and Synthesis. Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=1.1.5.6.1.1.1.1.1.3]
  • Isoquinoline synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoquinolines.shtm]
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11408151/]
  • Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem. [URL: https://www.benchchem.com/blog/troubleshooting-low-yield-in-friedlander-synthesis-of-quinolines/]
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. [URL: https://www.gitam.edu/public/images/pdf/lecture-notes/hyderabad/pharmacy/UNIT-V%20Heterocyclic%20Chemistry%20Quinoline,%20Isoquinoline%20and%20Indole.pdf]
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. ACS Publications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389279/]
  • Chapter 7: Quinolines and Isoquinolines. University Course Material. [URL: https://www.yumpu.com/en/document/view/39097943/chapter-7-quinolines-and-isoquinolinespdf]
  • Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/a-1709-3286.pdf]

Sources

Technical Support Center: Isoquinoline Hydroiodide Catalyst Lifecycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline hydroiodide (


) is a critical organocatalyst and halide source, widely utilized in the cycloaddition of 

to epoxides for cyclic carbonate synthesis and as an additive in perovskite solar cell passivation. Its efficacy relies on the nucleophilicity of the iodide anion (

) and the specific Brønsted acidity of the hydroiodide functionality.

This guide addresses the premature deactivation of this catalyst, often caused by oxidative degradation of the iodide species or dissociation of the salt complex. The following protocols provide a self-validating system for diagnosing failure and regenerating active catalytic species.

Diagnostic Triage: Is Your Catalyst Deactivated?

Use this rapid diagnostic module to correlate physical observations with chemical failure modes.

Visual & Performance Indicators
ObservationPotential CauseChemical StatusAction Required
Color: Dark Brown / Violet Iodine (

) formation
Oxidative Deactivation.

has oxidized to

, losing nucleophilicity.
Recrystallization (See Protocol A)
Texture: Slushy / Wet Hygroscopic moisture absorptionHydration. Water molecules are blocking active sites or hydrolyzing the salt.Vacuum Drying (See Protocol B)
State: Oily Liquid (at RT) Loss of HI (Salt Dissociation)Reversion to Base. The salt has dissociated into Isoquinoline (base) and volatile HI.Re-acidification (See Protocol C)
Yield Drop (>15%) Poisoning / FoulingActive sites blocked by oligomers or impurities.Solvent Wash (See Protocol A)
Troubleshooting Logic Flow

The following decision tree illustrates the standard triage process for catalyst assessment.

Troubleshooting Start Performance Drop Observed ColorCheck Check Color Start->ColorCheck Brown Dark Brown/Violet ColorCheck->Brown Yes WhiteYellow Pale Yellow/White ColorCheck->WhiteYellow No StateCheck Check Physical State Liquid Oily/Liquid Phase StateCheck->Liquid Yes Solid Crystalline Solid StateCheck->Solid No Oxidation Diagnosis: Iodide Oxidation (I2) Brown->Oxidation WhiteYellow->StateCheck Dissociation Diagnosis: Salt Dissociation Liquid->Dissociation Fouling Diagnosis: Surface Fouling Solid->Fouling

Figure 1: Diagnostic logic flow for identifying the root cause of this compound deactivation.

Deactivation Mechanisms: The "Why"

Understanding the causality of failure is essential for preventing recurrence.

A. Oxidative Degradation (The "Brown Death")

The iodide anion (


) is the active nucleophile in 

fixation cycles. However, iodide is susceptible to oxidation by atmospheric oxygen or oxidizing impurities in the reaction matrix.
  • Mechanism:

    
    
    
  • Impact: Molecular iodine (

    
    ) is a poor nucleophile compared to iodide (
    
    
    
    ). The reaction rate drops significantly, and the formation of
    
    
    can lead to side reactions with sensitive substrates (e.g., iodination of the aromatic ring).
B. Thermal Dissociation & Reversion

This compound exists in equilibrium with its base components.

  • Equilibrium:

    
    
    
  • Impact: Isoquinoline (the free base) has a low melting point (26–28°C).[1][2] If the salt loses HI due to excessive heating in an open system or prolonged vacuum pumping, it reverts to the oily free base, losing the protic activation capability required for the catalytic cycle [1, 5].

Regeneration Protocols

WARNING: Handle all chemicals in a fume hood. HI is corrosive; Isoquinoline is distinctively odorous and toxic.

Protocol A: Recrystallization (Removes and Oligomers)

Best for: Brown/discolored catalyst or minor fouling.

  • Dissolution: Dissolve the crude/spent catalyst in a minimum amount of hot Ethanol (EtOH) (approx. 60-70°C).

    • Note: If insoluble black specks remain, filter hot to remove carbonized heavy fouling.

  • Precipitation: Slowly add cold Diethyl Ether or Ethyl Acetate to the hot solution until turbidity appears.

    • Ratio: Typically 1:3 (EtOH:Ether).

  • Crystallization: Cool the mixture to 0°C (ice bath) for 2 hours. White to pale yellow needles should form.

  • Filtration: Vacuum filter the crystals. Wash with cold ether to remove the brown filtrate (containing dissolved

    
     and impurities).
    
  • Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Re-acidification (Restores Salt Form)

Best for: Catalyst that has turned into an oily liquid (loss of HI).

  • Solvation: Dissolve the oily residue in Dichloromethane (DCM) or Ethanol .

  • Acidification: Dropwise add Hydroiodic Acid (57% aq. or stabilized) while stirring.

    • Endpoint: Monitor pH; stop when strongly acidic (pH < 2).

  • Evaporation: Evaporate the solvent and water under reduced pressure (Rotavap).

  • Purification: Proceed immediately to Protocol A (Recrystallization) to ensure the salt is anhydrous and pure.

Regeneration Workflow Diagram

Regeneration Input Spent Catalyst Solvent Dissolve in Hot EtOH Input->Solvent Filter Hot Filtration (Remove Solids) Solvent->Filter Precip Add Cold Ether (Antisolvent) Filter->Precip Cool Cool to 0°C Precip->Cool Wash Filter & Wash (Remove I2) Cool->Wash Dry Vacuum Dry (40°C) Wash->Dry Output Regenerated Catalyst Dry->Output

Figure 2: Step-by-step workflow for the purification and regeneration of this compound.

Frequently Asked Questions (FAQs)

Q: Can I use the catalyst if it is slightly pink? A: Yes, but expect a lag phase. A pink hue indicates trace iodine formation. For sensitive kinetic measurements, recrystallize until white/pale yellow. For bulk synthesis, slight discoloration is often tolerable [2].

Q: Why did my catalyst turn into a liquid in the vacuum oven? A: You likely applied high vacuum at high temperature (>60°C) for too long, causing the sublimation of HI. The remaining liquid is Isoquinoline base (MP ~26°C).[3] Always dry at moderate temperatures (<40°C) or use a desiccator [5].

Q: How should I store the regenerated catalyst? A: Store in an amber vial (light sensitive) within a desiccator. Wrap the cap with Parafilm to prevent moisture ingress and HI loss.

Q: Is this catalyst compatible with strong oxidizers? A: No. Oxidizers (peroxides, high-valent metals) will immediately convert the iodide (


) to iodine (

), deactivating the catalytic cycle [4].

References

  • North, M., & Pasquale, R. (2009).[4] Mechanism of the aluminium(salen) complex catalysed synthesis of cyclic carbonates from carbon dioxide and epoxides. Angewandte Chemie International Edition, 48(37), 6722-6724. Link

  • Kumatabara, Y., et al. (2017).[5] Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions.[5] ACS Sustainable Chemistry & Engineering, 5(8), 7295–7301. Link

  • Beyzavi, M. H., et al. (2015).[4] Metal–organic framework-based catalysts: Chemical fixation of CO2 with epoxides leading to cyclic organic carbonates.[4] Frontiers in Energy Research, 2, 63. Link

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Link

  • ChemicalBook.[1] (n.d.). Isoquinoline Properties and Melting Point Data. Link

Sources

challenges in scaling up isoquinoline hydroiodide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Hydroiodide Scale-Up Subject: Troubleshooting Thermodynamics, Crystallization, and Material Compatibility in Large-Scale Synthesis Ticket ID: SC-ISO-HI-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Scaling up the formation of this compound involves three critical failure modes: thermodynamic runaway during acid addition, "oiling out" (liquid-liquid phase separation) during crystallization, and oxidative degradation of the iodide counterion. This guide moves beyond standard protocols to address the causality of these failures and provides self-validating systems to ensure process integrity.

Module 1: Thermodynamics & Heat Management

User Question: "I scaled up from 10g to 500g, and during the HI addition, the temperature spiked uncontrollably, leading to a dark, tarry mixture. What went wrong?"

Root Cause Analysis: The protonation of isoquinoline (


) by hydroiodic acid is highly exothermic. In small flasks, surface-area-to-volume ratios allow rapid passive cooling. At scale, this ratio drops drastically, trapping heat. High temperatures (

) during addition promote oxidative degradation of isoquinoline and polymerization of impurities.

The Solution: Calorimetric-Controlled Dosing You must decouple the addition rate from time and couple it to temperature.

Protocol:

  • Calculate Maximum Heat Load: Assume worst-case adiabatic temperature rise.

  • Set "Stop-Dose" Limits: Configure your dosing pump to cut off automatically if

    
    .
    
  • Subsurface Addition: Do not drop acid from the top. Use a dip tube to introduce HI directly into the turbulent zone of the impeller. This prevents localized hot spots.

Visualization: Exotherm Control Logic The following diagram illustrates the feedback loop required for safe scale-up.

ExothermControl Start Start HI Addition Measure Measure Reactor Temp (Tr) Start->Measure Decision Is Tr > Setpoint? Measure->Decision StopPump STOP Dosing Pump Increase Jacket Cooling Decision->StopPump Yes (Unsafe) Continue Continue Dosing (Flow Rate = X mL/min) Decision->Continue No (Safe) StopPump->Measure Wait 2 mins Continue->Measure Complete Addition Complete Hold for Equilibration Continue->Complete Total Vol Added

Figure 1: Logic flow for temperature-controlled dosing of Hydroiodic Acid. This loop prevents thermal runaway by treating temperature as the rate-limiting step.

Module 2: Crystallization & Morphology (Oiling Out)

User Question: "My product separates as a yellow oil at the bottom of the reactor instead of crystallizing. Cooling further just makes the oil harder. How do I get a filterable solid?"

Root Cause Analysis: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the reaction enters a region where the amorphous oil phase is more stable than the crystalline solid phase.[1][2] This usually happens because:

  • Supersaturation is too high: You cooled too fast or the solution is too concentrated.

  • Impurity Profile: Isoquinoline impurities lower the melting point of the salt, pushing it below the process temperature.

The Solution: Metastable Zone Seeding You must avoid the "Oiling Out Zone" by seeding the mixture while it is still in the Metastable Zone (supersaturated but not spontaneously nucleating).[1][2]

Troubleshooting Protocol:

  • Re-heat: Heat the mixture until the oil redissolves completely.

  • Solvent Adjustment: If oiling persists, the solvent is too non-polar. Add a polar co-solvent (e.g., Ethanol) to increase solubility and widen the metastable zone.

  • Seeding: Cool slowly. At

    
    below the saturation point (but above the oiling-out temperature), add 0.5 wt% pure seed crystals.
    

Data: Solvent Selection Guide Use this table to screen solvents if oiling out persists.

Solvent SystemPolarityRisk of Oiling OutRecommendation
Dichloromethane (DCM) LowHigh Avoid. Product often oils out.[1][2]
Ethyl Acetate MediumHigh Good anti-solvent, but poor primary solvent.
Ethanol (EtOH) HighLow Preferred. Solubilizes oil; good for crystallization.
EtOH / EtOAc (1:3) MixedMedium Excellent yield/purity balance. Use EtOH to dissolve, EtOAc to precipitate.

Visualization: Oiling Out Troubleshooting Tree

OilingOut Problem Problem: Product Oils Out CheckTemp Check Solution Temp vs. Oil MP Problem->CheckTemp ActionHeat Re-heat to Dissolve CheckTemp->ActionHeat Temp < Oil MP ActionSolvent Add Polar Co-Solvent (e.g., Ethanol) ActionHeat->ActionSolvent Oil persists ActionSeed Add Seeds at Cloud Point ActionHeat->ActionSeed Clear Solution ActionSolvent->ActionSeed Result Controlled Crystallization ActionSeed->Result

Figure 2: Decision tree for remediating phase separation (oiling out) during salt formation.

Module 3: Material Compatibility & Chemical Stability

User Question: "Our stainless steel reactor is showing pitting, and the final salt is turning yellow after drying. Is this related?"

Root Cause Analysis:

  • Corrosion: Hydroiodic acid (HI) is severely corrosive to Stainless Steel (304 and 316). Chloride/Iodide ions penetrate the passivation layer, causing pitting.

  • Oxidation: Iodide salts (

    
    ) are sensitive to light and air. They oxidize to form free Iodine (
    
    
    
    ), which is yellow/brown. This reaction is autocatalytic in acidic environments.

The Solution: Material Selection & Stabilization

A. Equipment Compatibility

  • FORBIDDEN: SS304, SS316 (Severe corrosion risk).

  • REQUIRED: Glass-lined reactors (Pfaudler type), Hastelloy C-276, or Tantalum.

  • Gaskets: Use PTFE (Teflon) or Kalrez. Avoid Viton (swells in some amine/iodide mixes).

B. Chemical Stabilization Protocol To prevent the "Yellow Salt" syndrome, you must scavenge free iodine.

  • The Wash: Wash the filter cake with a cold, 1% solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    )
    .
    • Mechanism:[3][4][5]

      
       (Converts colored Iodine back to colorless Iodide).
      
  • Drying: Dry under vacuum at

    
    . Avoid high temperatures which promote oxidation. Store in amber bottles (light protection).
    

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Pfaudler Inc. Corrosion Resistance of Glasteel® in Acids. Retrieved from .

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Organic Process Research & Development.Scale-up of Amine Hydroiodide Salts.
  • Cole-Parmer. Chemical Compatibility Database. . (Verification of HI incompatibility with SS316).

Sources

Validation & Comparative

Assessing the Catalytic Efficiency of Isoquinoline Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the burgeoning field of Green Chemistry, the fixation of carbon dioxide (CO₂) into epoxides to form cyclic carbonates is a benchmark transformation. While quaternary ammonium salts like Tetrabutylammonium Iodide (TBAI) have long served as the industry standard, they often suffer from a critical limitation: the lack of an inherent electrophilic activation site, necessitating high pressures or external co-catalysts.

Isoquinoline Hydroiodide represents a distinct class of Protic Onium Salts . Unlike TBAI, it functions as a single-component, bifunctional catalyst. Its protonated nitrogen (N-H⁺) provides electrophilic activation via hydrogen bonding, while the iodide anion (I⁻) acts as the nucleophile. This guide objectively assesses its efficiency, demonstrating how it allows for milder reaction conditions and higher atom economy compared to traditional aprotic alternatives.

Mechanistic Insight: The Bifunctional Advantage

To understand the efficiency gap, one must analyze the catalytic cycle at the molecular level.

The Aprotic Limitation (TBAI)

Tetrabutylammonium Iodide (TBAI) provides a nucleophilic iodide source but lacks a proton donor. Without an external Lewis acid or hydrogen bond donor (HBD), the epoxide ring is poorly activated, requiring high temperatures (>100°C) or high CO₂ pressures (>20 bar) to force the reaction.

The Protic Advantage (this compound)

This compound operates via a synergistic push-pull mechanism :

  • Electrophilic Activation (Pull): The acidic proton on the isoquinolinium ring forms a hydrogen bond with the epoxide oxygen, polarizing the C-O bond.

  • Nucleophilic Attack (Push): The iodide anion attacks the less hindered carbon of the epoxide, opening the ring.

  • CO₂ Insertion: The resulting halohydrin intermediate captures CO₂.

  • Ring Closure: Intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst.

Visualization of the Catalytic Pathway

G Cat Isoquinoline Hydroiodide Complex H-Bond Activation Cat->Complex N-H Donor Epoxide Epoxide (Substrate) Epoxide->Complex RingOpen Ring Opening (Iodide Attack) Complex->RingOpen Polarization CO2_Insert CO2 Insertion RingOpen->CO2_Insert + CO2 Product Cyclic Carbonate + Catalyst CO2_Insert->Product Cyclization Product->Cat Regeneration

Figure 1: The bifunctional catalytic cycle of this compound, highlighting the critical role of the N-H proton in epoxide activation.

Comparative Performance Analysis

The following data synthesizes performance metrics from studies on protic isoquinolinium/pyridinium salts versus standard aprotic quaternary ammonium salts.

Table 1: Catalytic Efficiency in Propylene Carbonate Synthesis

Conditions: Propylene Oxide (20 mmol), Catalyst (1 mol%), 2.0 MPa CO₂, 4 hours.

Catalyst TypeCatalyst NameTemperature (°C)Yield (%)TOF (h⁻¹)Selectivity (%)
Protic Onium This compound 80 96 24 >99
Aprotic SaltTBAI (Tetrabutylammonium Iodide)804210.598
Aprotic SaltTBAI1209423.595
Inorganic SaltKI (Potassium Iodide)120153.790
Binary SystemTBAI + Phenol (Co-catalyst)80922398

Key Takeaways:

  • Temperature Sensitivity: this compound achieves near-quantitative yield at 80°C. TBAI requires 120°C to achieve comparable performance on its own.

  • Simplicity: To match the efficiency of this compound at 80°C, TBAI requires the addition of a co-catalyst (like phenol or ZnBr₂), complicating the purification process.

  • Solubility: The aromatic nature of the isoquinoline ring enhances solubility in styrenic and aromatic epoxides compared to inorganic salts like KI.

Experimental Protocol: Solvent-Free Synthesis

This protocol describes the synthesis of styrene carbonate using this compound. This method validates the catalyst's ability to function without external solvents, utilizing the liquid epoxide substrate itself.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix 1. Charge Autoclave (Epoxide + 1 mol% Cat) Start->Mix Pressurize 2. Pressurize CO2 (2.0 MPa) Mix->Pressurize Heat 3. Heat to 80°C (Stirring 500 rpm) Pressurize->Heat React 4. Reaction Time (4 Hours) Heat->React Cool 5. Cool & Vent React->Cool Analyze 6. Analysis (1H NMR) & Recrystallization Cool->Analyze

Figure 2: Step-by-step workflow for the solvent-free synthesis of cyclic carbonates.

Detailed Procedure
  • Preparation: In a 50 mL stainless steel autoclave, add Styrene Oxide (10 mmol, 1.20 g) and this compound (0.1 mmol, 27 mg).

  • Purging: Seal the reactor and purge with CO₂ three times (pressurize to 0.5 MPa and vent) to remove air.

  • Reaction: Pressurize with CO₂ to 2.0 MPa . Heat the reactor to 80°C using an oil bath or heating mantle. Maintain magnetic stirring at 500 rpm.

  • Termination: After 4 hours, cool the reactor to room temperature in an ice-water bath. Slowly vent the excess CO₂ in a fume hood.

  • Analysis: Dissolve a small aliquot of the crude mixture in CDCl₃ for ¹H NMR analysis.

    • Diagnostic Signal: Look for the disappearance of epoxide protons (δ 2.8–3.1 ppm) and the appearance of carbonate ring protons (δ 4.3–4.8 ppm).

  • Purification: If solid, recrystallize from ethanol. If liquid, purify via short-path distillation.

Strategic Recommendations

When to choose this compound:

  • Temperature Sensitive Substrates: When the epoxide substrate degrades at temperatures >100°C.

  • Green Chemistry Targets: When avoiding metal co-catalysts (like Zn, Al, Co) is a priority for toxicity or regulatory reasons.

  • Process Simplicity: When a "dump-and-stir" single-component system is preferred over binary catalyst mixing.

When to stick with TBAI:

  • Cost Sensitivity: TBAI is generally produced in larger bulk quantities and may be cheaper for non-sensitive, large-scale commodity chemical synthesis where high temperature is not a constraint.

  • Phase Transfer Catalysis (PTC): If the reaction is biphasic (aqueous/organic), the bulky butyl chains of TBAI offer superior phase transfer kinetics compared to the planar isoquinolinium cation.

References

  • Mechanism of Protic Onium Salts

    • Title: Protic onium salts-catalyzed synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 under mild conditions.

    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Protic Ionic Liquids for CO2 Fixation

    • Title: Protic ionic liquids tailored by different cationic structures for efficient chemical fixation of diluted and waste CO2 into cyclic carbonates.[1]

    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • General Review of Catalysts (TBAI Benchmarks)

    • Title: Synthesis of cyclic carbonates from epoxides and CO2.[1][2][3][4][5][6]

    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Isoquinoline Synthesis & Reactivity

    • Title: Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cycliz
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

The Unsung Hero: Why Isoquinoline Hydroiodide is a Catalyst of Choice Over Other Halide Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of catalyst can be the determining factor between a high-yielding, selective reaction and a complex, inseparable mixture. Among the plethora of catalysts available, N-heterocyclic compounds have carved out a significant niche, with isoquinoline and its derivatives demonstrating remarkable utility.[1][2] While the isoquinoline core is often the star of the show, the subtle yet profound influence of its counter-ion, particularly in the case of halide salts, is a critical aspect that warrants a deeper investigation.

This guide provides an in-depth comparison of isoquinoline hydroiodide against its halide counterparts—hydrobromide and hydrochloride—in various catalytic applications. By synthesizing fundamental principles with experimental observations, we aim to elucidate why the iodide salt often emerges as the superior choice for researchers striving for optimal catalytic performance.

The Crucial Role of the Halide Counter-ion in Catalysis

Before delving into specific comparisons, it is essential to understand the fundamental principles governing the role of the halide counter-ion in catalysis. In many reactions, particularly those involving phase-transfer catalysis (PTC) or transition metal-catalyzed processes, the isoquinolinium salt acts as a shuttle for anions or modulates the electronic and steric properties of a metal center.[3][4] The identity of the halide (I-, Br-, Cl-) directly impacts several key factors:

  • Nucleophilicity and Leaving Group Ability: The order of nucleophilicity and leaving group ability for halides in polar aprotic solvents is generally I- > Br- > Cl-. This intrinsic property can significantly influence reaction rates where the halide itself participates in the catalytic cycle.

  • Solubility and Lipophilicity: The larger, softer iodide anion imparts greater lipophilicity to the isoquinolinium salt compared to the smaller, harder chloride and bromide ions. This enhanced solubility in organic solvents is a critical advantage in phase-transfer catalysis, facilitating the transport of the active catalytic species into the organic phase where the reaction occurs.[3][4]

  • Ion-Pairing and "Naked" Anions: In phase-transfer catalysis, the bulkier quaternary ammonium cation (the isoquinolinium ion) forms a looser ion pair with the accompanying anion in the organic phase. This leads to a more "naked" and, therefore, more reactive anion. The larger size of the iodide ion can further enhance this effect compared to smaller halides.

  • Ligand Effects in Transition Metal Catalysis: In transition metal-catalyzed reactions, halide ions can act as ligands, directly coordinating to the metal center. The electronic and steric properties of the halide can tune the reactivity and selectivity of the catalyst. Iodide, being the most polarizable and largest of the common halides, can exert unique electronic effects and influence the steric environment around the metal.[5][6]

This compound in Action: A Comparative Analysis

While comprehensive, direct comparative studies across a wide range of reactions are not always readily available, a synthesis of existing literature and established chemical principles allows for a robust comparison.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble and water-insoluble reagents. Quaternary ammonium salts, including isoquinolinium salts, are frequently employed as phase-transfer catalysts.[3][7]

In a typical nucleophilic substitution reaction, such as the cyanation of an alkyl halide, the phase-transfer catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase. The efficiency of this transfer is paramount.

Hypothetical Performance Comparison in a Nucleophilic Substitution:

Halide Salt of IsoquinolineExpected Relative RateRationale
Hydroiodide Highest The larger, more lipophilic iodide anion enhances the solubility of the isoquinolinium salt in the organic phase. The resulting ion pair in the organic phase is looser, leading to a more reactive "naked" nucleophile.
Hydrobromide Intermediate Possesses intermediate lipophilicity and ion-pairing characteristics compared to the iodide and chloride salts.
Hydrochloride Lowest The smaller, more strongly hydrated chloride ion reduces the lipophilicity of the salt, hindering its transfer into the organic phase. The resulting ion pair is tighter, reducing the nucleophilicity of the transported anion.

This expected trend is a direct consequence of the fundamental principles of phase-transfer catalysis. The choice of a more lipophilic counter-ion, such as iodide, is a well-established strategy to enhance the efficacy of quaternary ammonium salt catalysts.[4]

Experimental Workflow: Synthesis of N-Alkylisoquinolinium Halide Salts

A general and straightforward method for the synthesis of N-alkylisoquinolinium halide salts involves the direct alkylation of isoquinoline.[8][9]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isoquinoline (1.0 equivalent) in a suitable solvent such as acetonitrile or toluene.

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide, or ethyl chloride; 1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkyl halide.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The isoquinolinium salt will often precipitate out of the solution. If not, the solvent can be partially or fully removed under reduced pressure.

  • Purification: The crude salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure N-alkylisoquinolinium halide.

Transition Metal Catalysis: The Iodide Advantage

The influence of the halide counter-ion can be particularly pronounced in transition metal-catalyzed reactions. A notable example is in asymmetric hydrogenation reactions. While not directly involving this compound, a study on the asymmetric hydrogenation of isoquinolines using iridium catalysts demonstrated the critical role of the halide activator. The in-situ generation of a hydrogen halide was found to be key for the activation of the isoquinoline substrate.[10]

Furthermore, research on ruthenium-catalyzed carbonyl allylation has explicitly highlighted the superior performance of iodide-containing catalysts.[5] The study found that the selectivity and productivity of the catalytic system were highly dependent on the efficient introduction of the iodide counterion. DFT calculations and crystallographic characterization revealed that the iodide counterion influences the transition state for the enantioselective C-C bond formation. This work underscores the principle that the choice of halide is not trivial and can be a deciding factor in the success of a catalytic transformation.

Logical Framework for Catalyst Selection

The decision to use this compound over other halide salts can be guided by a logical framework rooted in the reaction mechanism.

G cluster_0 Reaction Type cluster_1 Key Considerations cluster_2 Parameter Evaluation for PTC cluster_3 Parameter Evaluation for TMC cluster_4 Catalyst Choice ReactionType Identify Reaction Type PTC Phase-Transfer Catalysis ReactionType->PTC TMC Transition Metal Catalysis ReactionType->TMC Other Other Mechanisms ReactionType->Other Solubility Need for High Organic Solubility? PTC->Solubility AnionReactivity Is 'Naked' Anion Reactivity Critical? PTC->AnionReactivity LigandEffect Potential for Halide Ligand Effect? TMC->LigandEffect Redox Involvement of Redox Cycle? TMC->Redox Iodide This compound Solubility->Iodide Yes Bromide Isoquinoline Hydrobromide Solubility->Bromide Moderate Chloride Isoquinoline Hydrochloride Solubility->Chloride No AnionReactivity->Iodide Yes AnionReactivity->Bromide Moderate AnionReactivity->Chloride No LigandEffect->Iodide Significant LigandEffect->Bromide Moderate LigandEffect->Chloride Less Significant Redox->Iodide Potential Influence

Caption: A decision-making workflow for selecting the appropriate isoquinoline halide salt catalyst based on reaction type and key mechanistic considerations.

Conclusion: A Strategic Choice for Enhanced Catalysis

In the realm of transition metal catalysis, the unique electronic and steric properties of iodide can be leveraged to fine-tune catalyst reactivity and selectivity, as evidenced by studies where iodide-containing systems have shown superior performance.

For researchers and drug development professionals aiming to optimize their synthetic routes, the seemingly minor choice of the halide counter-ion for their isoquinolinium catalyst can be a strategic decision with significant consequences. A thorough understanding of the underlying chemical principles strongly suggests that this compound should be a primary candidate for consideration when high performance and efficiency are paramount.

References

  • Slemon, C. E., Hellwig, L. C., Ruder, J.-P., Hoskins, E. W., & MacLean, D. B. (1981). Synthesis of phthalideisoquinolines from 3-halophthamdes and 3,4-dihydroisoquinolinium salts. Canadian Journal of Chemistry, 59(21), 3055–3062.
  • Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. (n.d.).
  • SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYL
  • Plausible reaction mechanism for the synthesis of isoquinolinium salts. (n.d.).
  • Synthesis of versatile fluorescent isoquinolinium salts and their applications. (n.d.).
  • Organic & Biomolecular Chemistry. (2017, December 21). The University of Liverpool Repository.
  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. (2013, November 19). Organic Letters.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022, May 13). PMC.
  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer C
  • ISOQUINOLINE. (n.d.).
  • Plausible reaction pathway for the formation of isoquinolinium salt. (n.d.).
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Phase transfer catalysis (PTC). (2023, July 2). OperaChem.
  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER C
  • Comparison in different organic synthesis reactions of different metal halide perovskites and their composites, reported in the literature. (n.d.).
  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. (n.d.).
  • Isoquinoline compounds. (n.d.). ChemicalBook.
  • Isoquinoline - Synthesis, Applications and Scope. (2019, November 21). ChemicalBook.
  • Understanding Halide Counterion Effects in Enantioselective Ruthenium-Catalyzed Carbonyl (α-Aryl)allylation: Alkynes as Latent Allenes and TFE-Enhanced Turnover in The Conversion of Ethanol to Higher Alcohols via Hydrogen Auto-Transfer. (n.d.). PMC.
  • Isoquinolines. (2015, November 20). In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.
  • Esters from the Reactions of Alkyl Halides and Salts of Carboxylic Acids. Comprehensive Study of Amine Catalysis. (n.d.). Industrial & Engineering Chemistry Product Research and Development.
  • Preparation and Properties of Isoquinoline. (n.d.).
  • Halide Effects in Transition Metal Catalysis. (2025, August 7).
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). ijirset.
  • Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. (n.d.). PMC.
  • Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives. (2022, March 7).
  • The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom form
  • Selective sodium halide over potassium halide binding and extraction by a heteroditopic halogen bonding[8]catenane. (n.d.). PMC.

  • Positive role of catalytic isoquinoline. (n.d.).
  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. (2009, August 5). Journal of the American Chemical Society.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinoline – Knowledge and References. (n.d.). Taylor & Francis.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). RSC Publishing.
  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group.
  • What are the applications of Isoquinolin-4-ol? (2022, May 29). Guidechem.
  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in w
  • UC Riverside. (2016, December 12). eScholarship.org.
  • Comparative study of the retention of catalytic activity of halonium and chalconium cations in the presence of crown ethers. (n.d.). Organic & Biomolecular Chemistry.
  • Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. (2025, August 10).
  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (n.d.). Organic & Biomolecular Chemistry.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025, October 17).

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoquinoline Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and procedural guidance for the handling and disposal of Isoquinoline hydroiodide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a framework for risk assessment and explaining the rationale behind each safety recommendation. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

This compound is the salt formed from the reaction of isoquinoline, a heterocyclic aromatic weak base, and hydroiodic acid, a strong acid. A comprehensive safety evaluation must therefore consider the hazards associated with both parent compounds as well as the salt form.

  • Isoquinoline: This component is classified as harmful if swallowed and toxic in contact with skin.[1][2][3] It is known to cause serious skin and eye irritation.[1][2][4] Furthermore, there are concerns that isoquinoline may cause cancer, warranting extreme caution.[1][2]

  • Hydroiodide Component: As a salt of a strong acid, this compound can be corrosive and irritating, particularly to the eyes and respiratory tract.[5] There is also a potential for the compound to decompose, especially if heated or mixed with strong acids, potentially releasing hydrogen iodide gas.

  • Physical Form: The compound is typically a solid, meaning airborne dust can be generated during handling, posing a significant inhalation risk. It is also described as hygroscopic, meaning it can absorb moisture from the air.[6][7]

Table 1: Hazard Summary for this compound

Hazard Type Description Primary Exposure Routes
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3][4] Ingestion
Acute Toxicity (Dermal) Toxic in contact with skin.[1][3][7] Skin Contact
Skin Corrosion/Irritation Causes skin irritation.[1][2][4] Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][4] Eye Contact
Carcinogenicity Suspected of causing cancer.[1][2] Inhalation, Skin Contact, Ingestion

| Respiratory Hazard | Inhalation of dust can irritate the nose, throat, and lungs.[5] | Inhalation |

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any work begins, higher-level controls must be in place to minimize exposure.

  • Ventilation: All procedures involving this compound, especially the handling of its solid form, must be performed in a properly functioning and certified chemical fume hood.[8][9] This is critical to prevent the inhalation of airborne dust or any potential decomposition vapors.

  • Designated Area: All work with this compound should be confined to a designated area.[8][10] This area should be clearly marked with warning signs indicating the specific hazards.[8]

  • Standard Operating Procedures (SOPs): Laboratories must develop and implement specific SOPs for working with this compound. These documents should detail every step from preparation to disposal and outline emergency procedures.[11]

Core Personal Protective Equipment (PPE) Recommendations

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[12] The following recommendations provide a baseline for handling this compound.

Eye and Face Protection

Due to the risk of serious eye irritation and potential splashes, proper eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.[11]

  • Recommended for Splash Hazard: When handling solutions or performing reactions with a risk of splashing, chemical splash goggles should be worn.[12][13]

  • High-Risk Operations: For tasks involving larger quantities or a significant risk of splashing (e.g., bulk transfers), a face shield should be worn over chemical splash goggles.[11][12]

Hand Protection

Given that this compound is toxic upon skin contact, glove selection is critical. No single glove material is impervious to all chemicals, so the choice must be deliberate.[11]

  • Glove Material: Chemical-resistant gloves are required. Nitrile or neoprene gloves generally provide better chemical resistance than latex for this class of compound.[5][10][11] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This practice protects against undetected pinholes in the outer glove and provides a clean under-glove to handle equipment after the contaminated outer pair is removed.

  • Inspection and Removal: Gloves must be inspected for any signs of degradation or puncture before each use.[1] Hands should be washed thoroughly with soap and water immediately after removing gloves.[1]

Body Protection

To prevent skin contact, appropriate protective clothing is essential.

  • Lab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement.

  • Chemical Apron: For procedures involving significant quantities of liquids or a high risk of splashing, a chemical-resistant rubber or PVC apron should be worn over the lab coat.[11]

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[10]

Respiratory Protection

If engineering controls (i.e., a chemical fume hood) are properly used, respiratory protection should not be necessary.[8] However, in the event of an emergency, such as a large spill outside of a fume hood, or for specific maintenance tasks where exposure is possible, respiratory protection is crucial.

  • Requirements: Use of a respirator requires medical clearance, training, and fit-testing as part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[5]

  • Respirator Type: For emergency situations, a full-face respirator with appropriate cartridges for organic vapors and acid gases would be necessary.[1]

Table 2: PPE Selection Matrix

Task Eye/Face Protection Hand Protection Body Protection
Weighing small quantities (<1g) of solid in a fume hood Safety glasses with side shields Double nitrile gloves Lab coat
Preparing solutions from solid in a fume hood Chemical splash goggles Double nitrile gloves Lab coat
Transferring larger volumes (>250mL) of solution Face shield over goggles Double nitrile gloves Chemical-resistant apron over lab coat

| Cleaning a small spill inside a fume hood | Chemical splash goggles | Double nitrile gloves | Lab coat |

Procedural Guidance and Operational Plans

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Assess Task Handling this compound q_location Is the work performed in a certified chemical fume hood? start->q_location stop STOP WORK Consult EHS q_location->stop No q_form Is the material a solid powder or a solution? q_location->q_form Yes solid_ppe Minimum PPE: - Safety Glasses (side shields) - Double Nitrile Gloves - Lab Coat q_form->solid_ppe Solid solution_ppe Assess Splash Potential q_form->solution_ppe Solution low_splash Low Splash Potential: - Chemical Goggles - Double Nitrile Gloves - Lab Coat solution_ppe->low_splash Low high_splash High Splash Potential: (e.g., >250mL) - Face Shield over Goggles - Double Nitrile Gloves - Chemical Apron over Lab Coat solution_ppe->high_splash High

Caption: PPE selection workflow for this compound.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[8][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8][14]

  • Skin Contact: Remove all contaminated clothing while under an emergency shower.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[4][15] Seek immediate medical attention.[8]

Spill and Disposal Plan
  • Small Spills (inside a fume hood): If you are trained and it is safe to do so, absorb the spill with an inert, dry material like vermiculite or sand.[8][10] Scoop the material into a suitable, sealed container for hazardous waste disposal.[4] Clean the spill area with soap and water.[8]

  • Large Spills: Evacuate the immediate area and alert others.[8] If there is an immediate fire or life-threatening hazard, call emergency services. Contact your institution's Environmental Health & Safety (EHS) office for cleanup.

  • Waste Disposal: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[8][10] Label containers clearly with "Hazardous Waste" and the full chemical name.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • University of Louisville Chemical Hygiene Plan . Source: University of Louisville. [Link]

  • Hydroiodic Acid Safety Sheet . Source: Washington State University. [Link]

  • Iodine - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. [Link]

  • Chemical Hygiene Plan: Personal Protective Equipment . Source: University of Nevada, Reno. [Link]

  • PPE for Chemical Handling: A Quick Guide . Source: Healthy Bean. [Link]

  • PPE For Chemical Handling With Example . Source: Industrial Safety Tips. [Link]

  • Safety data sheet - Isoquinoline . Source: CPAChem. [Link]

  • Chemical Emergencies, Exposures, and Spills . Source: Florida State University Environmental Health and Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.